molecular formula C6H10F3NO B1422566 4-(Trifluoromethyl)oxan-4-amine CAS No. 1269151-37-2

4-(Trifluoromethyl)oxan-4-amine

Cat. No.: B1422566
CAS No.: 1269151-37-2
M. Wt: 169.14 g/mol
InChI Key: ZDPKOOYOCPVXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)oxan-4-amine is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Trifluoromethyl)oxan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Trifluoromethyl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(trifluoromethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)1-3-11-4-2-5/h1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPKOOYOCPVXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-37-2
Record name 4-(trifluoromethyl)oxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group at the C4 position of a tetrahydropyran ring, which also bears a primary amine, creates a unique scaffold with desirable properties for drug design. This guide delves into the molecule's chemical structure, physicochemical properties, and its critical role in the development of novel therapeutics. Detailed synthetic strategies are discussed, providing insights into practical laboratory-scale preparation. Furthermore, this guide explores the conformational landscape of the molecule and the profound influence of the trifluoromethyl group on its biological activity, serving as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. Heterocyclic compounds, particularly those containing oxygen and nitrogen, form the backbone of a vast number of approved drugs. Among these, the tetrahydropyran (THP) ring has emerged as a "privileged scaffold". Its rigid, chair-like conformation can reduce the entropic penalty upon binding to a biological target, while the ether oxygen can act as a hydrogen bond acceptor, improving solubility and target engagement[1].

The introduction of fluorine-containing functional groups, most notably the trifluoromethyl (CF₃) group, has become a cornerstone of contemporary medicinal chemistry. The CF₃ group can dramatically alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity[2][3][4]. When combined, the tetrahydropyran ring and the trifluoromethyl group create a powerful synergistic effect, offering a unique conformational and electronic landscape for molecular design.

4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine, and its hydrochloride salt (CAS No: 1354961-50-4), represents a key building block that embodies these principles[5][6]. Its structure features a geminal arrangement of a primary amine and a trifluoromethyl group on a tetrahydropyran ring, providing a versatile handle for further chemical elaboration. This guide will explore the synthesis, properties, and applications of this important synthetic intermediate.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine is characterized by a saturated six-membered ring containing one oxygen atom (tetrahydropyran). At the C4 position, the carbon atom is substituted with both a primary amine (-NH₂) and a trifluoromethyl (-CF₃) group.

Diagram 1: Chemical Structure of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine

4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine cluster_molecule C1 C C2 C C1->C2 C6 C C1->C6 O3 O C2->O3 C4 C O3->C4 C5 C C4->C5 C5->C1 N7 N C6->N7 C10 C C6->C10 H8 H N7->H8 H9 H N7->H9 F11 F C10->F11 F12 F C10->F12 F13 F C10->F13 G start Tetrahydro-4H-pyran-4-one step1 Trifluoromethylation (e.g., Ruppert-Prakash reagent) start->step1 intermediate1 4-(Trifluoromethyl)tetrahydro- 2H-pyran-4-ol step1->intermediate1 step2 Amination (e.g., Ritter or Strecker Reaction) intermediate1->step2 product 4-(Trifluoromethyl)tetrahydro- 2H-pyran-4-amine step2->product

A high-level overview of a potential synthetic route.

Step 1: Trifluoromethylation of Tetrahydro-4H-pyran-4-one

The initial step involves the nucleophilic addition of a trifluoromethyl group to the ketone. A common and effective reagent for this transformation is the Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable initiator, such as a fluoride source. This reaction typically proceeds in good yield to afford the corresponding tertiary alcohol, 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol.

Step 2: Introduction of the Amine Functionality

From the tertiary alcohol intermediate, the amine group can be introduced via several established methods:

  • Ritter Reaction: The Ritter reaction involves the treatment of the alcohol with a nitrile in the presence of a strong acid.[1][7][8][9][10] This generates a stable carbocation which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion adduct yields an N-alkyl amide, which can then be hydrolyzed to the desired primary amine.

  • Strecker Synthesis: A variation of the Strecker synthesis can also be envisioned.[2][4][11][12][13] This would involve the in-situ formation of a trifluoromethyl ketimine from the corresponding ketone, followed by the addition of a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the target amine.

Experimental Protocol (Illustrative)

  • Synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-ol:

    • To a solution of tetrahydro-4H-pyran-4-one in an anhydrous aprotic solvent (e.g., THF), add the Ruppert-Prakash reagent (TMSCF₃) and a catalytic amount of a fluoride source (e.g., TBAF) at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol.

  • Synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine:

    • Dissolve the 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0 °C.

    • Slowly add a strong acid (e.g., concentrated sulfuric acid) and allow the reaction to proceed at room temperature or with gentle heating.

    • Upon completion, carefully quench the reaction by pouring it onto ice and basifying with a strong base (e.g., NaOH).

    • Extract the aqueous layer with an organic solvent and purify the crude product to obtain the free base.

    • The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in the same or a compatible solvent.

Spectroscopic and Conformational Analysis

Spectroscopic Characterization:

While a full, published dataset is not available, the expected spectroscopic features of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine can be predicted based on its structure and data from analogous compounds:

  • ¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the tetrahydropyran ring. The protons on the carbons adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to the other ring protons. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tetrahydropyran ring. The carbon bearing the trifluoromethyl and amine groups (C4) would be a quaternary carbon and its signal would be split into a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself would also appear as a quartet.

  • ¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the tetrahydropyran ring.

Conformational Analysis:

The tetrahydropyran ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a 4,4-disubstituted tetrahydropyran like the title compound, both the trifluoromethyl and the amine groups are attached to the same carbon atom. The conformational preference of substituents on a tetrahydropyran ring is influenced by a combination of steric and stereoelectronic effects.

The bulky trifluoromethyl group will have a significant impact on the conformational equilibrium of the ring and any molecules derived from it. Computational studies on related fluorinated prolines have shown that a trifluoromethyl group tends to prefer an equatorial position to minimize steric interactions.[14][15] This preference can act as a "conformational lock," restricting the flexibility of the ring system and pre-organizing the molecule for binding to its biological target.

Diagram 3: Conformational Preference

G cluster_axial Axial CF3 (Less Favored) cluster_equatorial Equatorial CF3 (More Favored) Axial Axial Equatorial Equatorial Axial->Equatorial Ring Flip

Illustrative representation of the chair conformations.

Applications in Drug Discovery

The unique structural features of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine make it a valuable building block in drug discovery programs targeting a wide range of therapeutic areas.

5.1. Role as a Bioisostere and Conformational Constraint

The trifluoromethyl group is often employed as a bioisostere for other functional groups, such as a methyl or a chloro group.[2] Its strong electron-withdrawing nature and steric bulk can lead to improved binding affinity and selectivity. Furthermore, as mentioned, the CF₃ group can act as a conformational lock, which is a powerful strategy in drug design to enhance potency and reduce off-target effects. The tetrahydropyran ring itself is a bioisostere of a cyclohexane ring, with the added benefit of the oxygen atom potentially participating in hydrogen bonding interactions.[1]

5.2. Examples in Medicinal Chemistry

While specific drugs containing the 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine scaffold may not be publicly disclosed, its utility is evident from its incorporation into patented chemical series and its commercial availability as a building block. For example, related trifluoromethyl- and tetrahydropyran-containing molecules have been investigated as:

  • Cannabinoid Receptor (CB2) Agonists: The tetrahydropyran motif is present in selective CB2 receptor agonists developed for the treatment of inflammatory pain.[13] The incorporation of a trifluoromethyl group in such scaffolds can enhance their potency and pharmacokinetic properties.

  • PARP Inhibitors: The structural motif of a substituted pyran has been explored in the design of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. The unique stereoelectronic properties of the title compound make it an attractive fragment for generating novel PARP inhibitors with improved drug-like properties.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine and its hydrochloride salt. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine is a strategically designed building block that combines the advantageous properties of the tetrahydropyran ring with the unique electronic and steric attributes of the trifluoromethyl group. Its synthesis, while requiring multi-step procedures, is achievable through established organic transformations. The conformational rigidity and the presence of a modifiable primary amine make it a highly valuable scaffold for the synthesis of compound libraries and for lead optimization in drug discovery programs. As the demand for novel therapeutics with improved properties continues to grow, the importance of such well-designed, fluorinated building blocks will undoubtedly increase.

References

  • Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. (2007). Proceedings of the National Academy of Sciences, 104(10), 3679-3683. [Link]

  • Catalytic asymmetric Strecker reaction of tri‐ and difluoromethyl ketimines. (n.d.). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]

  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. (n.d.). ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Ritter reaction. (n.d.). Wikipedia. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ritter Reaction. (2019). Organic Chemistry Portal. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). PubMed. [Link]

  • 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride. (n.d.). Lead Sciences. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. [Link]

  • CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.).
  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.).
  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. (n.d.). FULIR. [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020). PubMed. [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020). PMC. [Link]

Sources

The Strategic Impact of α-Trifluoromethylation on a Privileged Scaffold: A Comparative Analysis of 4-Aminotetrahydropyran and 4-CF3-4-Aminotetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Tetrahydropyran Scaffold in Modern Drug Design

In the landscape of medicinal chemistry, the quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge. The strategic use of specific structural motifs is critical to achieving this goal. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle, has emerged as a "privileged scaffold"—a molecular framework that is frequently found in bioactive compounds and marketed drugs.[1][2] Its prevalence stems from its ability to improve key physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent placement that can enhance target binding.[3][4]

This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of two key THP derivatives: the parent 4-aminotetrahydropyran and its α-trifluoromethylated analogue, 4-CF3-4-aminotetrahydropyran. We will explore how the introduction of a single trifluoromethyl (CF3) group—one of the most impactful substitutions in modern medicinal chemistry—profoundly alters the fundamental properties of the aminotetrahydropyran core.[5] This analysis will delve into the synthesis, physicochemical characteristics, and strategic implications of this substitution, providing field-proven insights to guide rational drug design.

Part 1: The Foundational Building Block: 4-Aminotetrahydropyran

4-Aminotetrahydropyran serves as a versatile and valuable building block in the synthesis of complex molecules, particularly pharmaceuticals.[6] Its structure combines the favorable properties of the THP ring with a primary amine, a key functional group for forging connections to other parts of a molecule and for interacting with biological targets.[7]

Structure and Physicochemical Properties

The structure of 4-aminotetrahydropyran features a primary amine attached to the C4 position of the saturated oxygen-containing ring. This combination results in a molecule with moderate polarity and good aqueous solubility, desirable traits for many drug candidates.[7]

Diagram 1: Chemical Structures

A comparison of the 2D structures of the parent and trifluoromethylated compounds.

Key physicochemical properties are summarized in the comparative table in Part 3. Notably, the amine group is basic, with a predicted pKa of its conjugate acid around 9.63.[8][9] This basicity is often crucial for forming salt bridges with acidic residues in protein targets but can also be a liability, leading to off-target effects or poor membrane permeability.

Synthetic Methodologies

4-Aminotetrahydropyran is readily synthesized from commercially available starting materials. A common and efficient laboratory-scale method involves the reduction of an oxime precursor, which is itself derived from the corresponding ketone.

Workflow 1: Synthesis of 4-Aminotetrahydropyran

G start Tetrahydro-4H-pyran-4-one step1 React with Hydroxylamine (e.g., NH2OH·HCl) start->step1 intermediate Dihydro-2H-pyran-4(3H)-one oxime step1->intermediate step2 Reduction (e.g., Raney Ni, H2) intermediate->step2 product 4-Aminotetrahydropyran step2->product

A common synthetic route to 4-aminotetrahydropyran.

This two-step process is robust and provides the target amine in good yield, making it an accessible building block for discovery campaigns.[1]

Role in Medicinal Chemistry

The aminotetrahydropyran scaffold is found in numerous clinical candidates and approved drugs. Its utility lies in:

  • Improving Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue, aminocyclohexane.[2][3]

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many carbocyclic or acyclic ether systems.[4]

  • Vectorial Orientation: The defined chair conformation of the ring allows for precise positioning of the amino group and other substituents, enabling optimized interactions with a biological target.

Part 2: The Transformative Impact of α-Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group is one of the most powerful strategies in modern medicinal chemistry.[10] Placing this group on a carbon atom adjacent (in the alpha position) to an amine has profound and predictable consequences on the molecule's properties.

Altering Basicity (pKa)

The CF3 group is intensely electron-withdrawing due to the high electronegativity of the three fluorine atoms. This effect is transmitted through the sigma bonds (an inductive effect) to the adjacent nitrogen atom, significantly reducing the electron density on the nitrogen and making its lone pair of electrons far less available for protonation.[11] The result is a dramatic decrease in the basicity of the amine, which can be a drop of several pKa units.[11] This modulation is a key tool for medicinal chemists to:

  • Reduce Off-Target Effects: Lowering basicity can mitigate interactions with targets that bind primary amines, such as the hERG potassium channel, reducing the risk of cardiotoxicity.[12]

  • Improve Cell Permeability: At physiological pH (7.4), a less basic amine will exist to a greater extent in its neutral, unprotonated form. This neutral form is more lipophilic and can more readily cross cell membranes, improving oral bioavailability and CNS penetration.[13]

Modulating Lipophilicity (LogP)

While reducing basicity can increase the LogD7.4 (the log of the distribution coefficient at pH 7.4), the CF3 group itself is highly lipophilic. The replacement of a hydrogen atom with a CF3 group typically increases the molecule's intrinsic lipophilicity (LogP). This dual effect must be carefully balanced; the goal is often to decrease basicity without excessively increasing lipophilicity, which could lead to poor solubility or non-specific binding.

Enhancing Metabolic Stability

The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. This makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[5] Placing a CF3 group at the alpha position can serve as a "metabolic shield," sterically and electronically protecting the amine and adjacent C-H bonds from enzymatic attack, thereby increasing the drug's half-life.

Part 3: A Head-to-Head Comparison: 4-Aminotetrahydropyran vs. 4-CF3-4-Aminotetrahydropyran

The strategic decision to use the trifluoromethylated analogue over the parent compound is driven by the desire to fine-tune specific properties of a lead molecule. The following table summarizes the key differences, combining experimental data for the parent compound with well-established predictive models for its CF3 counterpart.

Property4-Aminotetrahydropyran4-CF3-4-AminotetrahydropyranRationale for Difference
Molecular Formula C5H11NOC6H10F3NOAddition of CF3 group
Molecular Weight 101.15 g/mol 185.14 g/mol Mass of CF3 group (69 g/mol )
Predicted pKa ~9.63[8][9]~5.5 - 6.5 (Estimated)Strong inductive electron-withdrawal by the α-CF3 group drastically reduces the basicity of the amine.[11]
Calculated LogP -0.3 to -0.5~1.0 - 1.5 (Estimated)The CF3 group is highly lipophilic, significantly increasing the overall hydrophobicity of the molecule.
Metabolic Stability ModerateHighThe robust C-F bonds and the steric/electronic shielding effect of the CF3 group protect against CYP-mediated oxidation.[5]
H-Bond Donor Yes (2 N-H bonds)Yes (2 N-H bonds)Both possess a primary amine.
H-Bond Acceptor Yes (N and O)Yes (N, O, and F atoms)The fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors.

Diagram 2: Impact of α-Trifluoromethylation

G cluster_0 4-Aminotetrahydropyran cluster_1 4-CF3-4-Aminotetrahydropyran pKa_parent pKa ≈ 9.6 pKa_CF3 pKa ≈ 6.0 pKa_parent->pKa_CF3 ↓ Greatly Decreased LogP_parent LogP ≈ -0.4 LogP_CF3 LogP ≈ 1.2 LogP_parent->LogP_CF3 ↑ Increased MetStab_parent Metabolic Stability: Moderate MetStab_CF3 Metabolic Stability: High MetStab_parent->MetStab_CF3 ↑ Greatly Increased G start Tetrahydro-4H-pyran-4-one step1 Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent, TMSCF3, Fluoride initiator e.g., TBAF) start->step1 intermediate1 4-(Trifluoromethyl)tetrahydropyran-4-ol step1->intermediate1 step2 Activation of Hydroxyl Group (e.g., MsCl, TsCl) intermediate1->step2 intermediate2 Activated Alcohol (e.g., Mesylate) step2->intermediate2 step3 Nucleophilic Substitution (e.g., NaN3) intermediate2->step3 intermediate3 4-Azido-4-(trifluoromethyl)tetrahydropyran step3->intermediate3 step4 Azide Reduction (e.g., H2, Pd/C or LiAlH4) intermediate3->step4 product 4-CF3-4-Aminotetrahydropyran step4->product

A multi-step synthetic route to the trifluoromethylated amine.

This pathway leverages well-established transformations. The initial trifluoromethylation of the ketone yields a tertiary alcohol. This alcohol cannot be converted to the amine via reductive amination and must first be transformed into a good leaving group (like a mesylate or tosylate) or converted under Mitsunobu conditions. Subsequent displacement with an azide anion followed by reduction provides the desired primary amine. This multi-step sequence highlights the increased synthetic complexity required to access this valuable building block.

Part 5: Experimental Protocols

The following protocols are provided as representative examples based on established literature procedures. All operations should be conducted by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of 4-Aminotetrahydropyran

Step A: Synthesis of Dihydro-2H-pyran-4(3H)-one oxime

  • To a stirred solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used without further purification.

Step B: Reduction to 4-Aminotetrahydropyran [1]1. Dissolve the oxime from Step A (1.0 eq) in methanol. 2. Carefully add a catalytic amount of Raney Nickel (approx. 10% by weight) to the solution. 3. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 5-12 hours. 4. Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. 5. Concentrate the filtrate under reduced pressure to afford the target product, 4-aminotetrahydropyran.

Protocol 2: Synthesis of 4-CF3-4-Aminotetrahydropyran (Proposed)

Step A: Synthesis of 4-(Trifluoromethyl)tetrahydropyran-4-ol

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add Tetrahydro-4H-pyran-4-one (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the Ruppert-Prakash reagent (TMSCF3, 1.5 eq).

  • Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 eq), dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or 19F NMR.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting TMS-protected alcohol is typically deprotected by treatment with 1M HCl or TBAF to yield the crude alcohol, which is then purified by column chromatography.

Step B to D: Conversion of Alcohol to Amine (via Azide)

  • Mesylation: Dissolve the alcohol from Step A (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours. Wash the reaction with water and brine, dry, and concentrate to yield the mesylate.

  • Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (NaN3, 3.0 eq). Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC). Cool, dilute with water, and extract with ether. Wash the organic layer, dry, and concentrate carefully to yield the crude azide.

  • Reduction: Dissolve the crude azide in THF or methanol. Add a catalyst such as Palladium on carbon (10 mol%) and place the mixture under a hydrogen atmosphere. Stir until the reaction is complete. Filter through Celite and concentrate to yield 4-CF3-4-aminotetrahydropyran. Purify by column chromatography or distillation.

Protocol 3: Comparative Metabolic Stability Assay (Liver Microsomes)

[6]

  • Preparation: Prepare a stock solution of each test compound (4-aminotetrahydropyran and 4-CF3-4-aminotetrahydropyran) and a positive control (e.g., testosterone) in DMSO.

  • Reaction Mixture: In a 96-well plate, pre-warm a solution of pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) to 37 °C.

  • Initiation: Add the test compound to the microsome solution to a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube or well containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability. It is expected that 4-CF3-4-aminotetrahydropyran will show a significantly longer half-life than its non-fluorinated counterpart.

Conclusion

The comparison between 4-aminotetrahydropyran and its α-trifluoromethylated derivative provides a compelling case study in modern rational drug design. While the parent compound is an excellent starting point, offering favorable solubility and a versatile chemical handle, its relatively high basicity and potential metabolic liabilities can limit its application.

The strategic installation of an α-CF3 group, though synthetically more demanding, offers a powerful solution to these challenges. It allows for the precise tuning of basicity to improve membrane permeability and reduce off-target ionic interactions, while simultaneously acting as a robust metabolic shield to enhance pharmacokinetic properties. Understanding the profound and predictable effects of this substitution empowers drug discovery teams to make informed decisions, transforming a promising scaffold into a more drug-like and developable clinical candidate.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a foundational review, a URL to a publicly accessible version may not be available, but it is a key reference in the field.]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Chemsrc. (2025). 4-Aminotetrahydropyran. Retrieved from Chemsrc website. [Link]

  • PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from National Center for Biotechnology Information website. [Link]

  • Radchenko, D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate. [Link]

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]

  • Meanwell, N. A. (2018). A perspective on the site of metabolism, routes of elimination and the future of drug design. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1025-1069. [A general reference on drug metabolism, specific URL for full text may require subscription.]
  • Caron, A. A., & Britton, R. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • U.S. Patent No. 7,365,215 B2. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from Wechem website. [Link]

  • Schnider, P., Dolente, C., Stalder, H., & Müller, K. (2019). Comparison of piperidine basicity-lowering effects by β-equatorial... ResearchGate. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC. [Link]

  • Jida, M., & Al-Tel, T. H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Sereda, Y. O., et al. (2021). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from Wikipedia website. [Link]

  • Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.
  • Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from Wikipedia website. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Europe PMC. [Link]

  • Tice, C. M. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Singh, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(10), 1066-1082. [A general review, specific URL may vary.]
  • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]

  • Ferreira, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

The Fluorine Effect: Engineering Metabolic Stability in Trifluoromethyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Trifluoromethyl Amines in Drug Design Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Strategic Imperative

In modern drug design, the incorporation of a trifluoromethyl (


) group adjacent to an amine is not merely a lipophilic modification; it is a precise electronic dial used to tune metabolic liability and permeability. While fluorine is often cited as a "metabolic block," the reality is more nuanced.[1][2]

This guide dissects the metabolic stability of trifluoromethyl amines , distinguishing between the chemically labile


-trifluoromethyl amines and the metabolically privileged 

-trifluoromethyl amines. It provides a mechanistic rationale for their use in preventing N-dealkylation and modulating basicity to evade CYP450 attrition.
The Physicochemical Basis: Electronic & Steric Modulation

To understand metabolic stability, we must first quantify the electronic environment. The


 group is strongly electron-withdrawing (Hammett 

,

). When placed near a basic nitrogen, it dramatically alters the amine’s physicochemical profile.
2.1. The

Shift (The "Minus-Two" Rule)

The most immediate effect of a


-trifluoromethyl group (

) is the reduction of amine basicity.
  • Mechanism: Through strong inductive effects (

    
    ), the 
    
    
    
    group pulls electron density away from the nitrogen lone pair.
  • Magnitude: Typically results in a 2.0 to 3.5 unit drop in

    
     compared to the non-fluorinated analog.
    
  • Impact:

    • Permeability: Lowers the fraction of ionized drug (

      
      ) at physiological pH (7.4), increasing passive membrane permeability.
      
    • hERG Avoidance: Reduces the high basicity often associated with hERG channel blockade.

2.2. Lipophilicity and Conformation
  • 
     Modulation:  While 
    
    
    
    adds lipophilicity (
    
    
    ), the reduction in ionization often leads to a favorable
    
    
    profile.
  • The Gauche Effect: In

    
    -fluoroethylamines, the C–F bond and the C–N bond often adopt a gauche conformation due to electrostatic attraction between the electropositive nitrogen and electronegative fluorine (
    
    
    
    hyperconjugation). This locks the molecule in a specific conformation, potentially improving binding affinity while reducing the entropic penalty of binding.
Structural Nuances: The vs. Dilemma

A critical distinction must be made between placing the


 group at the 

-position (geminal to Nitrogen) versus the

-position (vicinal).
3.1. The

-Trifluoromethyl Amine (The "Forbidden" Motif)

Structures containing a primary or secondary amine directly attached to a


-bearing carbon (

) are inherently unstable.
  • Instability Mechanism: Spontaneous elimination of hydrogen fluoride (HF) to form a reactive iminium species, which rapidly hydrolyzes to a ketone.

  • Exception: This motif is stable only if the nitrogen is non-basic (e.g., amides, carbamates) or if the

    
    -carbon is quaternary (no abstractable 
    
    
    
    -proton).
3.2. The

-Trifluoromethyl Amine (The "Golden" Motif)

The


 motif is the standard for metabolic stabilization. It is chemically stable and metabolically robust.

Table 1: Comparative Stability Profile

Feature

-

Amine (

)

-

Amine (

)
Chemical Stability Low (HF elimination, Hydrolysis)High (Stable to hydrolysis)
Metabolic Liability High (Rapid decomposition if formed)Low (Blocks N-dealkylation)
Basicity (

)
N/A (Decomposes)Reduced by ~2.5 units
Design Utility Limited (Requires quaternary center)High (Bioisostere for ethyl/isopropyl)
Mechanisms of Metabolic Stabilization

The


-trifluoromethyl group enhances metabolic stability through two primary mechanisms involving Cytochrome P450 (CYP450) enzymes.
4.1. Suppression of Single Electron Transfer (SET)

CYP450 oxidation of amines often begins with a Single Electron Transfer (SET) from the nitrogen lone pair to the heme iron (


).
  • The Fluorine Effect: The electron-withdrawing

    
     group increases the oxidation potential (
    
    
    
    ) of the nitrogen lone pair. This makes the initial electron abstraction thermodynamically unfavorable, effectively "cloaking" the amine from the enzyme.
4.2. Deactivation of Hydrogen Atom Transfer (HAT)

The second step of N-dealkylation involves abstracting a hydrogen atom from the


-carbon (adjacent to N).
  • The Fluorine Effect: The

    
     group exerts a powerful inductive effect on the adjacent methylene group (
    
    
    
    ). This deactivates the C-H bonds, increasing the Bond Dissociation Energy (BDE) and making them resistant to radical abstraction by the CYP450 Compound I species.
Visualizing the Metabolic Blockade

The following diagram illustrates the divergent pathways between a standard ethyl amine and a trifluoroethyl amine.

MetabolicPathways cluster_0 Standard Amine Metabolism (High Liability) cluster_1 Trifluoroethyl Amine (Metabolic Blockade) Std_Amine Ethyl Amine (R-NH-CH2-CH3) SET_Step CYP450 SET Oxidation Std_Amine->SET_Step Low E_ox Radical Aminium Radical [R-NH-CH2-CH3]•+ SET_Step->Radical Imine Imine Intermediate Radical->Imine H-Abstraction Dealkyl N-Dealkylation (Loss of Ethyl) Imine->Dealkyl Hydrolysis CF3_Amine Trifluoroethyl Amine (R-NH-CH2-CF3) Block_1 BLOCKADE 1: High Oxidation Potential (Prevents SET) CF3_Amine->Block_1 Block_2 BLOCKADE 2: Deactivated C-H Bonds (Prevents HAT) CF3_Amine->Block_2 Stable Metabolically Stable Intact Drug CF3_Amine->Stable No Oxidation

Caption: Comparative metabolic fate showing the dual-mechanism blockade (SET and HAT prevention) conferred by the


-trifluoromethyl group.
Experimental Protocols

To validate the stability and physicochemical shifts described, the following protocols are recommended. These are distinct from standard assays due to the unique properties of fluorinated compounds.[1]

6.1. Protocol: Fluorine-Tracked Microsomal Stability Assay

Standard LC-MS can miss defluorinated metabolites. This protocol uses


-NMR or High-Res MS to track the specific fate of the 

group.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system.

  • Test Compound:

    
    -
    
    
    
    amine analog (
    
    
    ).
  • Internal Standard:

    
    -trifluorotoluene (for NMR).
    

Workflow:

  • Incubation: Incubate test compound with microsomes at

    
     in phosphate buffer (pH 7.4).
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

  • Analysis (Dual Mode):

    • LC-MS/MS: Monitor disappearance of parent. Look for N-oxide (M+16) and defluorinated species (M-20, loss of HF).

    • 
      -NMR (Optional but powerful):  Analyze the supernatant. Intact 
      
      
      
      appears ~ -60 to -70 ppm. Free fluoride (
      
      
      ) appears at -119 ppm, indicating destructive metabolism (oxidative defluorination).
  • Calculation: Calculate

    
     based on parent depletion.
    
    • Success Criterion:

      
       depletion over 60 mins compared to >50% for the non-fluorinated control.
      
6.2. Protocol: Potentiometric

Determination

Due to the low basicity, standard titration may be inaccurate.

Workflow:

  • Prepare a

    
     solution of the amine in water/methanol (if solubility is low).
    
  • Titrate with

    
     HCl and 
    
    
    
    NaOH using a micro-glass electrode.
  • Data Processing: Use the Bjerrum plot method.

  • Validation: The expected

    
     should be 2.0–3.0 units lower than the non-fluorinated parent. If the shift is 
    
    
    
    , verify the structure (ensure the
    
    
    is not too distal, i.e.,
    
    
    -position).
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Methodological & Application

Application Note: A Robust, Multi-Step Synthesis of 4-(Trifluoromethyl)tetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of α-Trifluoromethylamines

The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, α-trifluoromethylamines are valuable pharmacophores, but their synthesis is non-trivial. A direct reductive amination of a ketone with trifluoromethylamine (CF₃NH₂) is generally not feasible due to the inherent instability of CF₃NH₂, which is prone to decomposition via HF elimination.[3][4] Furthermore, the potent electron-withdrawing nature of the CF₃ group significantly reduces the basicity and nucleophilicity of the nitrogen atom, hindering its direct use in standard amination protocols.[5]

This guide provides a detailed, field-proven, multi-step synthetic strategy for the conversion of 4-oxotetrahydropyran to the target 4-(Trifluoromethyl)tetrahydropyran-4-amine. The described methodology circumvents the challenges of direct amination by employing a sequential approach: imine formation, nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) , and subsequent deprotection. This route is reliable, high-yielding, and adaptable for library synthesis in drug discovery programs.[6][7]

Recommended Synthetic Pathway Overview

The conversion is most efficiently achieved through a three-step sequence. This strategy isolates each key transformation, allowing for purification of intermediates and maximizing the overall yield. The use of a removable benzyl group serves the dual purpose of facilitating imine formation and protecting the amine during the trifluoromethylation step.

G start 4-Oxotetrahydropyran step1 Step 1: Imine Formation (Benzylamine, Toluene, Dean-Stark) start->step1 imine N-Benzyl Imine Intermediate step1->imine step2 Step 2: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent, TBAF cat.) imine->step2 protected_amine N-Benzyl-4-CF3-amine step2->protected_amine step3 Step 3: Deprotection (H₂, Pd/C, Methanol) protected_amine->step3 end_product 4-(Trifluoromethyl)tetrahydropyran-4-amine step3->end_product

Figure 1: Overall synthetic workflow for the preparation of 4-(Trifluoromethyl)tetrahydropyran-4-amine.

Reagent Deep Dive: The Ruppert-Prakash Reagent (TMSCF₃)

The success of this synthesis hinges on the nucleophilic trifluoromethylation step. Trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃), known as the Ruppert-Prakash reagent, is the most effective and widely used reagent for this purpose.[8][9][10]

Mechanism of Action: The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1] The fluoride attacks the silicon atom, forming an unstable pentacoordinate siliconate intermediate. This intermediate fragments to generate the highly reactive trifluoromethide anion ([CF₃]⁻), which is the key nucleophilic species that attacks the electrophilic imine carbon.[1][11] The reaction proceeds through an anionic chain mechanism, ensuring high efficiency with only a catalytic amount of initiator.

G cluster_initiation Initiation cluster_propagation Propagation TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [TMS(F)CF₃]⁻ (Pentacoordinate Intermediate) TMSCF3->Intermediate TBAF F⁻ (from TBAF) TBAF->TMSCF3 Attack on Si CF3_anion [CF₃]⁻ (Trifluoromethide Anion) Intermediate->CF3_anion Fragmentation TMSF TMS-F Intermediate->TMSF Imine N-Benzyl Imine Alkoxide Silylated Amine Adduct Imine->Alkoxide Nucleophilic Attack

Sources

Application Notes & Protocols: Strategic Incorporation of 4-(Trifluoromethyl)oxan-4-amine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic design of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] The deliberate incorporation of fluorine-containing moieties has become a key tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4] This guide provides a detailed examination of 4-(Trifluoromethyl)oxan-4-amine , a versatile building block that synergistically combines the advantageous properties of a trifluoromethyl group and a conformationally defined oxane scaffold. We will explore the underlying medicinal chemistry rationale, provide detailed synthetic protocols for its incorporation into common kinase inhibitor scaffolds, and discuss the anticipated impact on structure-activity relationships (SAR).

Introduction: The Rationale for Fluorinated Saturated Heterocycles in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, are a major class of therapeutic targets.[5] The development of effective inhibitors often hinges on optimizing interactions within the ATP-binding pocket while simultaneously engineering favorable drug-like properties. The introduction of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to this end.[3] Its strong electron-withdrawing nature and high C-F bond strength can block metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding through favorable lipophilic interactions.[6][7]

Concurrently, saturated heterocycles like the oxane (tetrahydropyran) ring are increasingly utilized to improve physicochemical properties. They can enhance aqueous solubility, reduce planarity, and provide three-dimensional vectors for exploring protein active sites, often serving as superior bioisosteres for less desirable groups like gem-dimethyl or carbonyl functions.[6][8]

The building block 4-(Trifluoromethyl)oxan-4-amine uniquely merges these two concepts. It presents a primary amine for straightforward coupling to kinase scaffolds, anchored to a rigid oxane ring that positions a metabolically robust trifluoromethyl group. This combination offers a compelling strategy to create novel inhibitors with potentially superior potency, selectivity, and pharmacokinetic profiles.

Bioisosterism and Physicochemical Impact

The 4-(Trifluoromethyl)oxan-4-yl moiety can be considered a valuable bioisosteric replacement for other common chemical groups in drug design. Its primary advantage lies in its ability to mimic the steric bulk of groups like tert-butyl while introducing more favorable electronic and metabolic properties.[6]

G cluster_0 Common Bulky Groups cluster_1 Bioisosteric Replacement tert_butyl tert-Butyl - High Lipophilicity - Prone to Oxidation tfm_oxane 4-(Trifluoromethyl)oxan-4-yl - Modulated Lipophilicity - Metabolically Robust CF3 - Improved Solubility (Oxane O) - Conformational Rigidity tert_butyl->tfm_oxane Replaces with Improved Properties gem_dimethyl gem-Dimethyl - Lipophilic - Conformationally Flexible gem_dimethyl->tfm_oxane Replaces with Defined 3D Vector

Caption: Bioisosteric replacement strategy using the trifluoromethyl-oxane moiety.

Key Physicochemical Advantages:

  • Metabolic Stability: The quaternary carbon bearing the CF3 group is sterically hindered and electronically deactivated, significantly reducing susceptibility to oxidative metabolism.[6]

  • Solubility and Lipophilicity: While the CF3 group increases lipophilicity, the ether oxygen of the oxane ring acts as a hydrogen bond acceptor, improving aqueous solubility and tempering the overall LogP.[9]

  • pKa Modulation: The potent electron-withdrawing effect of the CF3 group lowers the basicity of the proximal amine. This can be critical for fine-tuning binding interactions with kinase hinge residues and influencing cellular permeability and off-target profiles.

  • Defined Conformational Vector: The rigid chair conformation of the oxane ring projects the amine and trifluoromethyl groups in defined axial/equatorial orientations, reducing the entropic penalty upon binding and allowing for precise probing of the ATP pocket.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The primary amine of 4-(Trifluoromethyl)oxan-4-amine is an excellent nucleophile for coupling with electron-deficient heterocyclic scaffolds, a common strategy in kinase inhibitor synthesis.[10][11] A representative protocol for its reaction with a 5-bromo-2,4-dichloropyrimidine core is detailed below. This core is a precursor to scaffolds targeting numerous kinases, including ERK, SYK, and others.[8][11]

Experimental Workflow Diagram

G start Setup Reaction Vessel (N2 Atmosphere) reagents Add Solvent (e.g., NMP) & Base (e.g., DIPEA) start->reagents add_amine Add 4-(CF3)oxan-4-amine (1.0 eq) reagents->add_amine add_pyrimidine Add 5-bromo-2,4- dichloropyrimidine (1.1 eq) (Portion-wise at 0°C) add_amine->add_pyrimidine react Stir at RT (Monitor by TLC/LC-MS) add_pyrimidine->react workup Quench (H2O) Extract (EtOAc) react->workup purify Dry (Na2SO4) Concentrate Purify (Column Chromatography) workup->purify end Isolate Product & Characterize purify->end G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Inhibitor with (CF3)Oxane Moiety Inhibitor->ERK Inhibition

Sources

Application Note: Protocols for Deprotecting 4-Trifluoromethyl-4-Aminopyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Trifluoromethyl Quaternary Amines

Executive Summary & Strategic Rationale

The incorporation of a trifluoromethyl (


) group at the 4-position of a tetrahydropyran ring creates a unique structural motif often employed in medicinal chemistry to lower lipophilicity (LogD) while blocking metabolic soft spots. However, the 4-trifluoromethyl-4-aminopyran  scaffold presents a distinct chemical challenge: the strong electron-withdrawing nature of the 

group significantly reduces the basicity of the adjacent amine (pKa

5.5–6.0, compared to

10.5 for non-fluorinated analogues).

The Failure Mode: Standard deprotection protocols (e.g., TFA/DCM followed by aqueous NaHCO


 wash) often result in drastic yield loss. This is not due to incomplete reaction, but rather failed isolation . At neutral or slightly basic pH, the 

-trifluoromethyl amine exists largely as a free base. If the workup assumes it is a cationic salt in the aqueous layer, the product is inadvertently washed away into the organic waste or lost to volatility during concentration.

This guide details two robust protocols designed to retain this specific scaffold:

  • Protocol A (Salt Isolation): The preferred method for stability and ease of handling.

  • Protocol B (Free Base Extraction): A modified biphasic workup for instances where the free amine is immediately required.

Mechanistic Insight: The -Fluoro Effect

To troubleshoot this reaction, one must understand the electronic environment. The


 group exerts a powerful inductive effect (

), pulling electron density away from the nitrogen lone pair.
  • Reduced Nucleophilicity: The amine is less reactive in subsequent couplings.

  • Reduced Basicity: The conjugate acid is more acidic.

  • Steric Crowding: The quaternary center hinders attack by bulky deprotection scavengers.

Diagram 1: Electronic Deactivation & Deprotection Logic

CF3_Effect cluster_legend Critical Failure Point SM Protected Scaffold (Boc-N-C(CF3)-Pyran) Inter Carbamate Cleavage (Acid Mediated) SM->Inter TFA or HCl Salt Ammonium Salt (R-NH3+ X-) Inter->Salt -CO2, -Isobutene Eq Equilibrium Shift (pKa ~ 5.8) Salt->Eq Aq. Workup (pH > 6) FreeBase Free Amine (Volatile/Lipophilic) Eq->FreeBase Deprotonation (Fast due to CF3 EWG)

Caption: The electron-withdrawing CF3 group lowers the pKa, causing premature deprotonation during standard basic workups.

Protocol A: Acidolytic Cleavage & Salt Isolation (Recommended)

Objective: Isolate the product as the Hydrochloride or Trifluoroacetate salt to prevent volatility and extraction losses. Scope: N-Boc and N-Cbz protected derivatives.

Reagents & Equipment[1][2][3][4][5][6]
  • Reagent: 4M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Precipitation Solvent: anhydrous

    
     or Hexanes.
    
  • Equipment:

    
     manifold, sealed reaction vial.
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent of the N-Boc-4-trifluoromethyl-4-aminopyran substrate in minimal DCM (approx. 2–3 mL per mmol).

    • Note: Avoid Methanol if using HCl/Dioxane, as methyl esters may form if other carboxylates are present.

  • Acid Addition: Cool the solution to 0°C. Add 10 equivalents of 4M HCl in Dioxane dropwise.

    • Why: Large excess is required due to the steric bulk of the quaternary center slowing the protonation of the carbamate oxygen.

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Stain: Phosphomolybdic Acid - PMA). Ninhydrin is often ineffective due to the low nucleophilicity of the

      
      -CF3 amine.
      
    • 19F NMR Check: Look for the shift of the

      
       signal. Protected species usually appear 
      
      
      
      ppm; free amine salts shift to
      
      
      to
      
      
      ppm.
  • Concentration (Critical):

    • Do NOT use high vacuum at elevated temperatures.

    • Concentrate the mixture under a stream of

      
       or rotary evaporation at <30°C to remove excess HCl and Dioxane.
      
  • Trituration:

    • Add anhydrous

      
       (10 mL per mmol) to the gummy residue.
      
    • Sonicate until a white solid precipitates.

    • Decant the supernatant (containing Boc byproducts).

  • Drying: Dry the resulting hydrochloride salt under high vacuum for 1 hour.

Yield Expectation: >90% quantitative salt.

Protocol B: Free Base Isolation (Modified Workup)

Objective: Isolate the neutral amine for immediate coupling, avoiding loss to the aqueous layer. Challenge: The free amine is moderately lipophilic but the salt is very acidic.

Step-by-Step Methodology
  • Cleavage: Perform cleavage using TFA/DCM (1:2 ratio) for 2 hours at room temperature.

  • Quench: Remove volatiles in vacuo (do not heat >35°C). Azeotrope twice with Toluene to remove residual TFA.

  • Biphasic Partition (The "Goldilocks" Zone):

    • Dissolve the residue in 10% Isopropanol in Chloroform (

      
      ) .
      
      • Expert Tip: Pure DCM is often insufficient to solubilize the polar ion-pairs before neutralization.

    • Add Saturated Aqueous

      
        (pH ~11) slowly.
      
      • Warning: Do not use NaOH (pH 14). While rare, high pH can promote elimination of HF in some specific functionalized pyrans.

  • Extraction:

    • Separate the layers.[1][2][3]

    • Extract the aqueous layer 3x with 10% IPA/CHCl

      
       .
      
    • Validation: Spot the aqueous layer on TLC to ensure no product remains.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate).
    
    • Avoid:

      
       (Magnesium Sulfate) can sometimes act as a Lewis Acid and trap these specific amines.
      
  • Concentration: Carefully concentrate at 200 mbar/30°C. Stop immediately upon solvent removal. The product is likely a volatile oil or low-melting solid.

Protocol C: Cleavage of Ellman Auxiliaries (Chiral Synthesis)

If the 4-trifluoromethyl-4-aminopyran was synthesized via a sulfinyl imine (Ellman chemistry) to establish the quaternary stereocenter, the deprotection removes the tert-butylsulfinyl group.

Workflow Diagram

Ellman_Cleavage Start Sulfinyl Amine (Chiral Intermediate) Reagent HCl / MeOH (Anhydrous) Start->Reagent Step1 N-S Bond Cleavage Reagent->Step1 Protonation Step2 Formation of Sulfinic Ester Step1->Step2 MeOH Attack Product Amine HCl Salt (Precipitates) Step2->Product Isolation

Caption: Acidic methanolysis of the sulfinyl group yields the amine hydrochloride directly.

Protocol:

  • Dissolve the sulfinyl amine in MeOH (0.2 M) .

  • Add 4M HCl in Dioxane (2 equiv) or generate HCl in situ by adding Acetyl Chloride (2 equiv) to the MeOH solution at 0°C.

  • Stir for 30 minutes at RT.

  • Concentrate and triturate with

    
     as in Protocol A.
    

Data Summary & Troubleshooting

Physicochemical Properties Table
PropertyStandard 4-Aminopyran4-CF

-4-Aminopyran
Implication for Protocol
pKa (Conj. Acid) ~10.7~5.8 Product deprotonates at pH 6–7.
Nucleophilicity HighLow Slower coupling; faint Ninhydrin stain.
Lipophilicity Low (Polar)Moderate Free base extracts into organic; salt is water soluble.
Volatility LowModerate Risk of loss during high-vac drying.
Common Pitfalls
  • Low Yield: Usually due to over-basification during workup (product lost to organic waste if assumed salt, or lost to evaporation if assumed non-volatile).

  • Side Products: Elimination of HF is possible if heated with strong bases (e.g., NaH, tBuOK) but rare during deprotection.

  • NMR Confusion: Broad signals in

    
     NMR are common for the ammonium salt due to exchangeable protons and quadrupole broadening from Nitrogen. Rely on 
    
    
    
    NMR.

References

  • General Boc Deprotection & Workup: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Synthesis of 4-aminotetrahydropyrans: Nortcliffe, A., et al. (2017).[4] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[4]

  • Acidity of

    
    -CF3 Amines:  Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of Imines and Related Compounds." Chemical Reviews, 111(9), 5260–5290. 
    
  • Specific Workup for Fluorinated Amines: Patent WO2010016005.[1] "Pyrimidinyl-thiophene compounds as inhibitors of PLK." (Describes the 10% IPA/Chloroform extraction method for this specific scaffold).

  • Ellman Auxiliary Cleavage: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

Sources

Application Note: Strategic Solvent Selection for Nucleophilic Addition to Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Fluorinated Ketones

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorinated functional groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making them invaluable tools for medicinal chemists.[1][2] Among these, fluorinated ketones stand out due to the powerful electron-withdrawing nature of fluorine atoms, which renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[3] This heightened reactivity makes them versatile intermediates and potent inhibitors, particularly for serine and cysteine proteases.[3][4]

However, this enhanced electrophilicity presents a unique set of challenges. The reaction's outcome—yield, selectivity, and even the product profile—is exquisitely sensitive to the surrounding reaction medium. A solvent is not a passive bystander; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states.[5][6][7] An ill-chosen solvent can lead to sluggish reactions, unwanted side products, or complete reaction failure.

This guide provides a comprehensive framework for the rational selection of solvents for nucleophilic additions to fluorinated ketones. Moving beyond the simplistic "like dissolves like" mantra, we will explore the causal relationships between solvent properties and reaction outcomes, providing researchers with the principles and protocols to optimize their synthetic strategies.[5]

Fundamental Principles: The Interplay of Substrate, Nucleophile, and Solvent

A successful reaction depends on the delicate balance of interactions between the fluorinated ketone, the incoming nucleophile, and the solvent shell.

The Activated Nature of Fluorinated Ketones

The presence of one or more fluorine atoms α to a carbonyl group dramatically increases the partial positive charge on the carbonyl carbon through a strong inductive effect (-I). This makes the ketone significantly more electrophilic than its non-fluorinated counterparts.[3] This activation is crucial for promoting additions with a wide range of nucleophiles. However, the resulting tetrahedral intermediate, an alkoxide, is also influenced by the solvent environment.

The Role of the Solvent: More Than Just a Medium

The choice of solvent directly impacts the reaction by influencing two key factors: reactant solubility and the energetic landscape of the reaction pathway.[6][8] We can categorize solvents based on properties that most significantly affect nucleophilic additions:

  • Polarity: A solvent's ability to stabilize charged or polar species. Polar solvents are generally required to dissolve the polar reactants involved in these additions.[9]

  • Proticity: A solvent's ability to act as a hydrogen bond donor. This is the most critical distinction for these reactions.[10]

    • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can form strong hydrogen bonds.[9][10]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[11][12]

Solvent Classes in Practice: A Mechanistic Perspective

The selection of a protic versus an aprotic solvent can dramatically alter the course of the reaction by changing the effective reactivity of the nucleophile.

Polar Protic Solvents: The Double-Edged Sword

Polar protic solvents are excellent at solvating both cations and anions. While they can stabilize the developing negative charge on the oxygen in the tetrahedral intermediate, they can severely hinder the nucleophile.

  • Mechanism of Inhibition: These solvents form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and lowering its ground-state energy.[11][12] This solvation shell must be stripped away for the nucleophile to attack the electrophilic ketone, increasing the activation energy of the reaction. This effect is particularly pronounced for small, hard anions like F⁻ and RO⁻.[9][13]

  • When to Consider Them: Despite this, protic solvents may be suitable when using neutral nucleophiles (e.g., amines, thiols) or when the solvent itself is intended to be the nucleophile (i.e., solvolysis).[11] They are also useful in acid-catalyzed additions where protonation of the carbonyl oxygen is the key activation step.[14]

Polar Aprotic Solvents: Unleashing the Nucleophile

Polar aprotic solvents are often the solvents of choice for reactions involving anionic nucleophiles.

  • Mechanism of Acceleration: These solvents effectively solvate the counter-ion (cation) through dipole-dipole interactions but leave the anion largely "naked" and unsolvated.[9][12] This lack of hydrogen bonding leaves the nucleophile in a high-energy state, making it exceptionally reactive and dramatically lowering the activation barrier for the addition reaction.[13]

  • When to Use Them: Ideal for reactions with charged nucleophiles such as alkoxides, thiolates, cyanide, and enolates. Solvents like DMSO, DMF, and THF are staples for these transformations.

Nonpolar and Halogenated Solvents: Niche Applications
  • Nonpolar Solvents (e.g., Hexane, Toluene): Their primary limitation is the poor solubility of most polar reactants. However, they are useful in specific contexts where minimal solvent interference is desired. For instance, in reactions involving highly reactive organometallics or certain carbene additions, nonpolar solvents can prevent unwanted side reactions.[15]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These offer intermediate polarity. Notably, chloroform (CHCl₃) can act as a weak hydrogen bond donor, capable of activating the carbonyl group by hydrogen bonding to the carbonyl oxygen, thereby increasing its electrophilicity without significantly deactivating the nucleophile.[16]

The following diagram illustrates the critical difference in how protic and aprotic solvents interact with an anionic nucleophile.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ MeOH1 H-O-Me Nu_protic->MeOH1 H-Bond MeOH2 H-O-Me Nu_protic->MeOH2 H-Bond MeOH3 H-O-Me Nu_protic->MeOH3 H-Bond MeOH4 H-O-Me Nu_protic->MeOH4 H-Bond label_protic Nucleophile is 'caged' and less reactive. Nu_aprotic Nu⁻ Cation M⁺ DMSO1 Me₂S=O Cation->DMSO1 Solvated Cation DMSO2 Me₂S=O Cation->DMSO2 Solvated Cation label_aprotic Nucleophile is 'naked' and highly reactive.

Caption: Solvation of an anionic nucleophile in protic vs. aprotic solvents.

Practical Guide and Protocols

A Decision Workflow for Solvent Selection

Rational solvent selection is a process of elimination and optimization. The following workflow provides a structured approach to selecting a starting solvent for your reaction.

Caption: Decision workflow for initial solvent selection.

Comparative Data: Solvent Effects on a Model Reaction

To illustrate the dramatic impact of solvent choice, consider the hypothetical addition of sodium thiophenoxide (a soft nucleophile) to 2,2,2-trifluoroacetophenone.

SolventTypeDielectric Constant (ε)Typical OutcomeRationale
Methanol Polar Protic33.0Low to moderate yield, slow reaction. Potential for methyl hemiketal side product.The nucleophile is heavily solvated via H-bonding, reducing its reactivity.[9][11] Methanol can also compete as a nucleophile.
Acetonitrile Polar Aprotic37.5Good yield, moderate reaction rate.Solvates the Na⁺ cation, leaving the thiophenoxide anion relatively free to react.[12]
THF Polar Aprotic7.6Good to excellent yield, fast reaction.Lower polarity than acetonitrile but still effectively solvates the cation without impeding the nucleophile.
DMSO Polar Aprotic47.0Excellent yield, very fast reaction.Highly polar nature effectively dissolves reactants, while its aprotic character maximizes the nucleophilicity of the thiophenoxide.[13]
Toluene Nonpolar2.4Very slow or no reaction.Poor solubility of the sodium thiophenoxide salt prevents the reaction from occurring in the solution phase.[10]
Protocol: Microscale Solvent Screening for Reaction Optimization

This protocol describes a parallel screening method to efficiently identify the optimal solvent for a new nucleophilic addition to a fluorinated ketone.

Objective: To determine the relative reaction rate and product purity in a panel of 4-6 candidate solvents.

Materials:

  • Fluorinated ketone substrate

  • Nucleophile (and base, if required)

  • Candidate solvents (e.g., THF, MeCN, DMSO, DMF, CH₂Cl₂, MeOH - ensure they are anhydrous)

  • Small reaction vials (e.g., 1 mL HPLC vials with stir fleas)

  • Stir plate

  • Syringes and needles for inert atmosphere handling, if required

  • TLC plates and/or LC-MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the fluorinated ketone in a volatile, inert solvent (e.g., dichloromethane) at a known concentration (e.g., 0.5 M).

    • If the nucleophile is a solid, weigh it directly into each reaction vial. If it is a liquid, prepare a stock solution.

  • Reaction Setup (Perform in triplicate for reproducibility):

    • Label a set of reaction vials for each solvent to be tested.

    • Add the nucleophile (and base, if used) to each vial.

    • Add a stir flea to each vial.

    • Under an inert atmosphere (if necessary), add 0.5 mL of the designated screening solvent to each respective vial.

  • Initiation and Monitoring:

    • Place the vials on a stir plate set to a constant temperature (e.g., room temperature).

    • To initiate the reaction, add a precise volume of the fluorinated ketone stock solution to each vial simultaneously (e.g., 50 µL, for a final concentration of ~0.05 M). Start a timer.

    • Immediately take a t=0 sample from one vial for LC-MS analysis to confirm the presence of starting materials.

    • At set time points (e.g., 30 min, 2h, 6h, 24h), withdraw a small aliquot (~5 µL) from each vial.

    • Quench the aliquot immediately in a separate vial containing a suitable quenching agent and solvent for analysis (e.g., 200 µL of acetonitrile with 0.1% formic acid for LC-MS).

  • Data Analysis (Self-Validation):

    • Analyze the quenched aliquots by LC-MS.

    • For each time point and solvent, determine the ratio of starting material to the desired product by comparing peak areas (assuming similar ionization efficiency).

    • Plot the % conversion versus time for each solvent. The solvent yielding the fastest conversion with the fewest side products is the optimal choice.

    • The inclusion of multiple time points validates the result, showing a clear kinetic trend rather than a single endpoint. The use of a protic solvent like methanol can serve as a useful negative or slow-rate control for comparison against aprotic systems.

Conclusion

The selection of a solvent for nucleophilic additions to highly reactive fluorinated ketones is a critical parameter that dictates synthetic success. A mechanistic understanding of solvent-solute interactions is paramount. Polar aprotic solvents generally provide the ideal environment for reactions involving anionic nucleophiles by maximizing their inherent reactivity. Conversely, polar protic solvents can be detrimental by "caging" the nucleophile through hydrogen bonding. By employing a systematic approach, including the use of a decision workflow and empirical screening protocols, researchers can rationally navigate the complexities of solvent effects to achieve high-yielding, clean, and efficient transformations in the synthesis of valuable fluorinated molecules.

References

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]

  • Nucleophilicity and Solvents - Protic and Aprotic. YouTube. [Link]

  • Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π Triplet with Phenol.* Journal of the American Chemical Society. [Link]

  • A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

  • Solvent considerations Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Enhancing Reactivity of Carbonyl Compounds via Hydrogen-Bond Formation. The Journal of Organic Chemistry. [Link]

  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Solvation Effects in Organic Chemistry. ACS Publications. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Effects of hydrogen bond and solvent polarity on the C=O stretching of bis(2-thienyl)ketone in solution. AIP Publishing. [Link]

  • Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition. Hindawi. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]

  • Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]

  • Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Chemistry Portal. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Aldehydes and ketones. University of Calgary. [Link]

  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

  • Nucleophilic addition. chemeurope.com. [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

  • nucleophilic fluorination reactions: Topics. Science.gov. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. YouTube. [Link]

  • Nucleophilic Addition Reactions. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine (CAS: 1354961-50-4 / 1000876-86-1), a critical isostere of amino acids used in drug discovery to modulate metabolic stability and lipophilicity.

The following protocols and troubleshooting steps focus on the Nucleophilic Trifluoromethylation of Imines (Ruppert-Prakash Protocol) , which is the industry-standard method for generating quaternary


-trifluoromethyl amines with high fidelity.

Core Synthesis Workflow

Methodology: Two-step sequence via Ketimine formation followed by Nucleophilic Trifluoromethylation. Target Structure: Quaternary


-CF

amine on a pyran ring.
The "Golden Route" Protocol

This pathway avoids the low-yielding Ritter reaction (via the cyanohydrin) and minimizes side-product elimination.

Step 1: Ketimine Formation
  • Reagents: Tetrahydro-4H-pyran-4-one, Benzylamine (BnNH

    
    ), Titanium(IV) chloride (TiCl
    
    
    
    ), Triethylamine (Et
    
    
    N).
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Mechanism: TiCl

    
     acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
    
Step 2: Trifluoromethylation (The Critical Step)
  • Reagents: Crude Imine, Trimethyl(trifluoromethyl)silane (TMSCF

    
    , Ruppert-Prakash Reagent), Initiator (TBAF or CsF).
    
  • Solvent: THF or Toluene (0°C to RT).

  • Workup: Acidic hydrolysis (to remove silyl group)

    
     Hydrogenolysis (Pd/C, H
    
    
    
    ) to remove benzyl group.

Troubleshooting Guide & FAQs

Category A: Low Yield in Trifluoromethylation

Q: I am seeing significant starting material (pyran-4-one) after the TMSCF


 addition. Why? 
Diagnosis:  This usually indicates hydrolysis of the intermediate imine  or inactive TMSCF

.
  • Root Cause 1 (Moisture): The imine intermediate is sensitive to hydrolysis. If your TBAF (initiator) is wet (standard 1M THF solution contains water), it generates HF, which quenches the active CF

    
     anion species.
    
  • Root Cause 2 (Reversibility): The addition of CF

    
     to ketimines can be reversible.
    
  • Corrective Action:

    • Switch Initiators: Use anhydrous Cesium Fluoride (CsF) or Tetrabutylammonium difluorotriphenylsilicate (TBAT) instead of standard TBAF.

    • One-Pot Protocol: Do not isolate the imine if it is unstable. Perform the imine formation and trifluoromethylation in the same vessel if using compatible Lewis acids.

Q: The reaction stalls at 60% conversion. Adding more TMSCF


 doesn't help. 
Diagnosis:  Product inhibition or "O-silylation" of enolizable side products.
  • Corrective Action:

    • Ensure the imine formation (Step 1) was quantitative before starting Step 2. Residual ketone competes for TMSCF

      
       (forming the silyl enol ether or silyl ether), consuming the reagent.
      
    • Pro Tip: Use 1.5 - 2.0 equivalents of TMSCF

      
      . The reagent is volatile and can be lost to the headspace.
      
Category B: Purification & Isolation Issues

Q: My crude NMR looks good, but I lose mass after column chromatography. Diagnosis: Volatility and Polarity.

  • Root Cause: The free base amine (4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine) is a low-molecular-weight amine. It is moderately volatile and can sublime or evaporate under high vacuum.

  • Corrective Action:

    • Do not dry the free base to constant weight under high vacuum.

    • Salt Formation: Immediately convert the crude amine to its Hydrochloride (HCl) or Tosylate (TsOH) salt after workup. The salts are non-volatile and stable solids.

    • Protocol: Dissolve crude oil in Et

      
      O, add 2M HCl in Et
      
      
      
      O dropwise. Filter the white precipitate.

Q: I see a "de-fluorinated" side product (difluoromethyl group). Diagnosis: Protonation of the CF


 anion (Haloform-type reaction).
  • Root Cause: Presence of acidic protons (e.g., residual water, alcohols) during the TMSCF

    
     addition. The generated [CF
    
    
    
    ]
    
    
    anion is a strong base and will grab a proton to form CF
    
    
    H (gas) or decompose to a difluorocarbene if not trapped by the electrophile.
  • Corrective Action: Ensure strictly anhydrous conditions. Dry solvents over molecular sieves (3Å) for 24h prior to use.

Comparative Data: Yield Optimization

The following table summarizes yield outcomes based on different protecting groups and initiators.

EntryAmine Source (P.G.)[1][2][3][4][5]InitiatorSolventYield (Step 2)Notes
1 Benzylamine (Bn)TBAF (1M THF)THF45-55%Low yield due to water in TBAF causing hydrolysis.
2 Benzylamine (Bn)CsF (dried) DMF/THF82-88% Recommended. Anhydrous conditions prevent hydrolysis.
3 t-Butyl SulfinamideTBATDCM75-80%Allows for stereocontrol (if chiral) but more expensive.
4 Ammonia (NH

)
----<10%Direct addition to ketone fails; forms complex mixtures.

Visualized Reaction Workflow

G Start Tetrahydro-4H-pyran-4-one Step1 Step 1: Imine Formation (BnNH2, TiCl4, Et3N) Start->Step1 Dehydration Inter Intermediate: N-Benzyl Ketimine Step1->Inter Quant. Conversion Step2 Step 2: Trifluoromethylation (TMSCF3, CsF) Inter->Step2 Nucleophilic Attack Inter2 Silylated Amine Step2->Inter2 C-C Bond Formation Trouble Low Yield? Check Moisture/Initiator Step2->Trouble Step3 Step 3: Deprotection (H2, Pd/C or CAN) Inter2->Step3 Hydrolysis & Hydrogenolysis Final Product: 4-(CF3)-pyran-4-amine HCl Step3->Final Salt Formation Trouble->Step2 Use CsF/Dry Solvents

Caption: Optimized synthetic workflow for 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine via the Ruppert-Prakash imine route.

Detailed Experimental Protocol (Optimized)

Step 1: Preparation of N-Benzyl Ketimine
  • To a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous DCM (0.5 M) at 0°C, add triethylamine (3.0 equiv).

  • Dropwise add TiCl

    
      (0.6 equiv) dissolved in DCM. Caution: Exothermic.
    
  • Stir at reflux for 4–6 hours.

  • Filter through a Celite pad to remove titanium salts. Concentrate to yield the crude imine (usually a yellow oil). Use immediately.

Step 2: Trifluoromethylation
  • Dissolve crude imine in anhydrous THF (0.3 M).

  • Add TMSCF

    
      (1.5 equiv) at 0°C.
    
  • Add CsF (0.1 equiv) or TBAT (0.05 equiv). Avoid aqueous TBAF.

  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add 2M HCl (aq) and stir for 30 mins to cleave the N-Si bond.

  • Workup: Neutralize with NaHCO

    
    , extract with EtOAc.
    
Step 3: Deprotection & Salt Formation
  • Dissolve the N-benzyl amine in MeOH. Add Pd/C (10% w/w) .

  • Stir under H

    
     atmosphere (balloon)  for 16 hours.
    
  • Filter catalyst.

  • Crucial: Do not evaporate to dryness. Add 4M HCl in Dioxane to the filtrate and evaporate to obtain the Hydrochloride salt .

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews. Link

  • Dilman, A. D., & Ioffe, S. L. (2003). Reactions of organosilicon reagents with imines and oxime derivatives. Chemical Reviews. Link

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Nucleophilic Trifluoromethylation of Imines. Journal of Organic Chemistry. Link

  • CymitQuimica. (n.d.). Tetrahydro-2H-pyran-4-amine hydrochloride Product Data. Link

Sources

Technical Support Center: Purification of 4-Amino-4-trifluoromethyltetrahydropyran Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-amino-4-trifluoromethyltetrahydropyran hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining this compound in high purity. The unique structural features of this molecule—a polar amine hydrochloride salt, a heterocyclic tetrahydropyran (THP) core, and an electron-withdrawing trifluoromethyl (CF3) group—present specific purification challenges that this guide will address in detail.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 4-amino-4-trifluoromethyltetrahydropyran hydrochloride in a practical question-and-answer format.

Question 1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons: the solvent is too effective at dissolving the compound even at lower temperatures, or the melting point of your compound (or a mixture of your compound and impurities) is lower than the boiling point of the solvent.

  • Causality: The high polarity of the hydrochloride salt can lead to very strong solvent interactions. If the solution becomes supersaturated while still warm, the compound may not have enough energy to organize into a crystal lattice and instead separates as a supercooled liquid.

  • Solutions:

    • Introduce an Anti-Solvent: To the hot, dissolved solution, add a miscible, less polar "anti-solvent" (e.g., diethyl ether or hexanes if you are using isopropanol) dropwise until you observe persistent turbidity. Reheat the mixture gently until it becomes clear again, and then allow it to cool slowly. This reduces the overall solvating power of the system, encouraging crystallization.[1]

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (0 °C or -20 °C) after it has reached room temperature.

    • Reduce Solvent Volume: If too much solvent was used, the solution may not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[2]

    • Change Solvent System: Switch to a solvent system with a lower boiling point or different polarity. A table of suggested systems is provided below.

Question 2: No crystals are forming even after cooling the solution in an ice bath. What should I do?

Answer: The failure of crystals to form is a common issue, often related to either excessive solvent use or a high energy barrier for nucleation (the initial formation of a crystal seed).

  • Causality: For crystallization to occur, the solution must be supersaturated. If too much solvent was used, the concentration of the compound may never reach the point of supersaturation upon cooling.[2] Alternatively, the solution can become supersaturated but lack a nucleation site to initiate crystal growth.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.

    • Concentrate the Solution: As mentioned previously, carefully evaporate some of the solvent to increase the concentration and re-cool.[2]

    • Extended Cooling: Allow the flask to stand undisturbed for a longer period (24-48 hours) at a low temperature. Patience can often be the key.

Question 3: My purified compound has a yellow or brown tint, but I expect a white solid. Is this a problem?

Answer: A slight coloration in the final product is often due to the presence of minor, highly colored impurities, which may not significantly affect the overall purity as determined by methods like NMR or HPLC.[3]

  • Causality: These impurities can originate from the synthesis and may be present in very small quantities but have strong chromophores.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot for 5-10 minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a pad of celite or fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.[1]

    • Chromatography: If discoloration persists and high purity is critical, silica gel chromatography is an effective alternative for removing these types of impurities.

Question 4: My compound is sticking to the silica gel column, and I'm getting very low recovery.

Answer: The polar amine hydrochloride is highly interactive and can bind strongly to the acidic silanol groups on the surface of standard silica gel, leading to poor elution and low recovery.

  • Causality: The positively charged ammonium group has a strong electrostatic interaction with the deprotonated silanol groups (SiO⁻) on the silica surface. This is a common issue when purifying amines on silica gel.[4]

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5-1%). This neutralizes the acidic sites on the silica, reducing the strong interaction with your compound.

    • Use a More Polar Eluent: A common mobile phase for purifying polar amines is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 5-15% methanol.[5]

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting methods for purifying crude 4-amino-4-trifluoromethyltetrahydropyran hydrochloride? A1: The two most effective techniques are recrystallization and silica gel column chromatography.[3]

  • Recrystallization is ideal when the crude material is of relatively high purity (>85-90%) and the impurities have different solubility profiles. It is an excellent method for obtaining highly pure material in the final step.

  • Silica Gel Column Chromatography is preferred when the crude material is complex, containing multiple impurities or impurities with similar solubility to the product.

Q2: How does the trifluoromethyl (CF3) group influence the purification strategy? A2: The highly electronegative fluorine atoms in the CF3 group have a significant impact on the molecule's properties.[6]

  • Electronic Effects: The CF3 group can lower the pKa of the neighboring amino group, potentially affecting its behavior in pH-based separations.[6]

  • Solubility: It increases the lipophilicity of the molecule, which can alter its solubility in organic solvents, sometimes making solvent selection for recrystallization less intuitive.

  • Interactions: Fluorinated compounds can exhibit unique intermolecular interactions that can be exploited but also complicate standard purification methods.[6]

Q3: What are some effective solvent systems for recrystallization? A3: Finding the right solvent system is critical. For amine hydrochlorides, polar protic solvents are often a good starting point. 2-Propanol (isopropanol) is frequently preferred over ethanol, as many hydrochloride salts are too soluble in ethanol, leading to poor recovery.[1]

Solvent SystemProsConsTypical Use
Isopropanol (IPA)Good balance of polarity; readily available.May require an anti-solvent for good yield.Dissolve in hot IPA, cool to crystallize.
IPA / Diethyl EtherAllows for fine-tuning of polarity to maximize yield.Ether is highly flammable and volatile.Dissolve in minimal hot IPA, add ether until cloudy, reheat to clarify, then cool.
Methanol / MTBESimilar to IPA/Ether; MTBE is less volatile than ether.Methanol is highly polar and may dissolve too much product.Use with caution; best for less soluble compounds.
AcetonitrileCan be effective for moderately polar compounds.Can be difficult to remove completely.Dissolve in hot acetonitrile and cool.

Q4: How should I properly store the purified compound? A4: As a solid hydrochloride salt, the compound is likely stable. It should be stored in a tightly sealed vial in a cool, dry place, and protected from light to prevent potential degradation.[3][7] For long-term storage, keeping it in a desiccator is recommended to prevent moisture absorption.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step method for recrystallizing the title compound from an isopropanol/diethyl ether solvent system.

  • Dissolution: Place 1.0 g of the crude 4-amino-4-trifluoromethyltetrahydropyran hydrochloride into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot isopropanol (start with 5-10 mL) and heat the mixture with stirring (e.g., on a hot plate at ~80°C) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-warmed, clean flask. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still warm, slowly add diethyl ether dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Gently reheat the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline solid with a purity of >98%.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a method for purification using a silica gel column with a basic modifier.

  • Eluent Preparation: Prepare two mobile phase solutions:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10% Methanol in DCM containing 1% Triethylamine (v/v/v).

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with 100% DCM.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent (e.g., 5% Methanol in DCM). If it is not fully soluble, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (like methanol), add silica gel, evaporate the solvent completely to get a dry, free-flowing powder, and then carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with 100% DCM. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of Solvent B. A typical gradient might be:

    • 0-2% Solvent B (2 column volumes)

    • 2-5% Solvent B (5 column volumes)

    • 5-10% Solvent B (until the product has fully eluted)

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Visual Diagrams

// Nodes crude [label="Crude Product\n(>1g)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Purity\n(TLC, NMR, LCMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Purity > 90%?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallization\n(Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_analysis [label="Final Purity Analysis\n(>98% Target)", fillcolor="#F1F3F4", fontcolor="#202124"]; pure_product [label="Pure Product\n(Store Properly)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges crude -> analysis; analysis -> decision; decision -> recrystallize [label=" Yes"]; decision -> chromatography [label="No "]; recrystallize -> final_analysis; chromatography -> final_analysis; final_analysis -> pure_product; } .

// Nodes start [label="Problem Observed During\nRecrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Product 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Oiling Out sol_oil_1 [label="Add Anti-Solvent\n(e.g., Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_oil_2 [label="Change Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for No Crystals sol_nocrys_1 [label="Induce Nucleation\n(Scratch / Seed)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nocrys_2 [label="Concentrate Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nocrys_3 [label="Allow More Time / Colder Temp", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> oiling_out; start -> no_crystals; oiling_out -> sol_oil_1; oiling_out -> sol_oil_2; no_crystals -> sol_nocrys_1; no_crystals -> sol_nocrys_2; no_crystals -> sol_nocrys_3; } .

References

  • Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem.
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
  • Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. Benchchem.
  • Purification of organic hydrochloride salt? ResearchGate.
  • Stability and Storage. Tocris Bioscience.
  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH).
  • Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. Teledyne ISCO.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives. Farmaceutická fakulta UK.
  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. National Institutes of Health (NIH).
  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Benchchem.
  • Supporting Information. The Royal Society of Chemistry.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar.

Sources

Technical Support Center: Optimizing Reaction Temperature for TMSCF3 Addition to Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a trifluoromethyl group (–CF3) is a critical strategy in medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), stands as a premier and versatile tool for the nucleophilic trifluoromethylation of ketones.[2][3][4][5] However, achieving optimal yields and minimizing side reactions is highly dependent on carefully controlled reaction parameters, with temperature being a pivotal variable.

This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers in overcoming common challenges encountered during the TMSCF3 addition to ketones. The insights provided herein are grounded in established mechanistic principles to foster a deeper understanding of the reaction's nuances.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion to the Desired Trifluoromethylated Alcohol

Question: I've set up my reaction with acetophenone, TMSCF3, and catalytic TBAF in THF, but after several hours at room temperature, I'm observing minimal to no product formation. What could be the issue?

Answer:

Low or no conversion in a TMSCF3 addition reaction can stem from several factors, often related to the initiation of the catalytic cycle. The reaction is not spontaneous and requires activation by a nucleophilic initiator.[2]

Possible Causes and Actionable Solutions:

  • Inactive Initiator: The most common initiator, tetrabutylammonium fluoride (TBAF), is notoriously hygroscopic. Water contamination can significantly impede its efficacy.

    • Solution: Use a freshly opened bottle of anhydrous TBAF or dry it under a high vacuum before use. Consider using a solution of TBAF in THF, which is commercially available. Alternatively, other initiators like cesium fluoride (CsF) or potassium carbonate (K2CO3) can be employed and are often less sensitive to trace amounts of water.[1][6][7]

  • Insufficient Initiator Concentration: While the reaction is catalytic, an adequate concentration of the initiator is necessary to maintain the chain reaction.[8]

    • Solution: While typically used in catalytic amounts (0.1 to 10 mol%), if you suspect initiator deactivation, a slow addition of the initiator over the course of the reaction might sustain the catalytic cycle.[8][9]

  • Low Reaction Temperature: While room temperature is often a good starting point, some less reactive ketones may require gentle heating to overcome the activation energy barrier. Conversely, highly reactive ketones might benefit from sub-ambient temperatures to control exothermicity and potential side reactions.

    • Solution: If no reaction is observed at room temperature, consider gradually increasing the temperature to 40-50 °C. Monitor the reaction closely by TLC or GC-MS to avoid decomposition. For very reactive substrates, starting at 0 °C or even lower may be beneficial.[1][10]

  • Inhibitors in the Reagents: Trace impurities in the TMSCF3 reagent or solvent can sometimes inhibit the reaction.[9][11]

    • Solution: Ensure the use of high-purity, anhydrous solvents. If you suspect the quality of your TMSCF3, consider using a freshly purchased bottle from a reputable supplier.

Issue 2: Formation of Silyl Enol Ether and Fluoroform as Major Byproducts

Question: My reaction with an enolizable ketone is producing a significant amount of the corresponding silyl enol ether and I can detect fluoroform (CF3H) by 19F NMR. How can I favor the desired 1,2-addition product?

Answer:

The formation of silyl enol ether and fluoroform is a known competitive pathway, especially with enolizable ketones.[7][9][11] This occurs when the trifluoromethyl anion (CF3⁻), instead of attacking the carbonyl carbon, acts as a base and deprotonates the α-carbon of the ketone.

Controlling Factors and Optimization Strategies:

  • Choice of Initiator and Counter-ion: The nature of the initiator's counter-ion can influence the basicity of the trifluoromethyl anion.

    • Solution: Cations like cesium (from CsF) are known to favor 1,2-addition over enolization compared to tetrabutylammonium (from TBAF).[8] Switching your initiator to anhydrous CsF can often significantly improve the yield of the desired alcohol.

  • Reaction Temperature: Lower temperatures generally increase the selectivity for the desired 1,2-addition product.

    • Solution: Running the reaction at 0 °C, -20 °C, or even as low as -78 °C can disfavor the deprotonation pathway, which typically has a higher activation energy.[9][10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the intermediates.

    • Solution: While THF and DMF are common solvents, exploring less polar options like diethyl ether or DME might alter the selectivity.[7]

ParameterCondition A (Favors Silyl Enol Ether)Condition B (Favors 1,2-Addition Product)Rationale
Initiator TBAFCsFThe larger, softer cesium cation is thought to better stabilize the transition state leading to 1,2-addition.
Temperature Room Temperature or Elevated0 °C to -78 °CLower temperatures increase the kinetic barrier for the deprotonation side reaction.
Solvent Highly Polar (e.g., DMF)Less Polar (e.g., THF, DME)Solvent can influence the aggregation and reactivity of the ionic intermediates.
Issue 3: Reaction Stalls Before Reaching Completion

Question: My reaction starts well, but then stalls at around 50-60% conversion, even with extended reaction times. What could be causing this?

Answer:

A stalling reaction can be frustrating and often points to the deactivation of the catalytic species or the buildup of an inhibitory byproduct.

Troubleshooting Steps:

  • Initiator Instability: The initiator itself might not be stable under the reaction conditions over long periods.

    • Solution: As mentioned previously, a slow, continuous addition of the initiator can help maintain a constant concentration of the active catalyst.

  • Product Inhibition: The product alkoxide is a key intermediate in the propagation of the anionic chain reaction.[3][9][11] However, in some cases, side products or even the desired product might form complexes that inhibit the catalytic cycle.

    • Solution: Analyzing the reaction mixture by 19F NMR at various time points can help identify the formation of any unexpected species that might be acting as inhibitors.[8][9]

  • Reagent Stoichiometry: An excess of TMSCF3 can, in some instances, lead to the formation of an unreactive bis(trifluoromethyl)siliconate complex, [(CF3)2Si(CH3)3]⁻, which can sequester the active CF3⁻ anion and inhibit the chain reaction.[3]

    • Solution: While a slight excess of TMSCF3 (typically 1.2-1.5 equivalents) is common to drive the reaction to completion, using a very large excess should be avoided.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the TMSCF3 addition to ketones?

A1: Temperature plays a multifaceted role in this reaction. It influences the rate of reaction, the stability of intermediates, and the selectivity between the desired 1,2-addition and side reactions like enolization. Higher temperatures increase the reaction rate but can also promote side reactions and decomposition. Lower temperatures generally enhance selectivity for the desired product but may lead to very long reaction times or incomplete conversion.

Q2: How does the mechanism of TMSCF3 addition work, and how does temperature affect it?

A2: The reaction proceeds via an anionic chain mechanism.[2]

  • Initiation: A nucleophilic initiator (e.g., F⁻ from TBAF) attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate. This intermediate is often unstable and fragments to generate the trifluoromethide anion (CF3⁻).[2][3]

  • Propagation: The highly nucleophilic CF3⁻ attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. This alkoxide then reacts with another molecule of TMSCF3 to generate the silylated product and another CF3⁻ anion, thus propagating the chain.[3] Temperature affects the rates of all these steps. The initial activation of TMSCF3 and the subsequent nucleophilic attack are generally accelerated at higher temperatures. However, the stability of the key trifluoromethide anion and the pentacoordinate siliconate intermediates decreases at higher temperatures.[9]

Q3: Can I use a strong base like KOtBu as an initiator?

A3: Yes, strong bases like potassium tert-butoxide (KOtBu) can be effective initiators.[3] They function by generating the trifluoromethide anion.[9] However, their high basicity can significantly promote the unwanted enolization of ketones, leading to the formation of silyl enol ethers. For enolizable ketones, fluoride-based initiators (TBAF, CsF) or carbonate bases (K2CO3) are generally preferred as they offer a better balance of reactivity and selectivity.[1][7]

Q4: Is it always necessary to perform the reaction under inert atmosphere?

A4: While some protocols report successful reactions under ambient conditions, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is crucial for several reasons:

  • It prevents the reaction of the highly basic trifluoromethide anion with atmospheric CO2.

  • It protects anhydrous solvents and reagents from moisture, which can quench the reaction and deactivate the initiator.

  • It ensures reproducibility, which is paramount in research and development.

Experimental Protocols

General Protocol for Trifluoromethylation of a Non-Enolizable Ketone (e.g., Benzophenone)
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the Ruppert-Prakash reagent (TMSCF3, 1.5 equiv) dropwise to the stirred solution.[1]

  • Slowly add a solution of TBAF in THF (1.0 M, 0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS (typically 2-12 hours).[1]

  • Upon completion, quench the reaction at 0 °C by the slow addition of 1 M HCl.[1]

  • Stir for 30 minutes to ensure complete desilylation.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Optimized Protocol for an Enolizable Ketone (e.g., Acetophenone)
  • To a flame-dried Schlenk tube under an argon atmosphere, add anhydrous CsF (0.1 equiv) and the enolizable ketone (1.0 equiv).

  • Add anhydrous DME (0.2 M) and cool the suspension to -20 °C.[8]

  • Add TMSCF3 (1.5 equiv) dropwise to the stirred suspension.

  • Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or GC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product is the silylated alcohol. For the free alcohol, proceed with an acidic workup as described in the general protocol.

Mechanistic and Troubleshooting Diagrams

TMSCF3_Activation_Cycle TMSCF3_reagent TMSCF3 Siliconate_Intermediate [TMS(Nu)CF₃]⁻ TMSCF3_reagent->Siliconate_Intermediate Initiator Nu⁻ (e.g., F⁻) Initiator->TMSCF3_reagent Attack on Si CF3_anion CF₃⁻ Siliconate_Intermediate->CF3_anion Fragmentation Ketone R₂C=O CF3_anion->Ketone Alkoxide R₂C(CF₃)O⁻ Ketone->Alkoxide TMSCF3_reagent_2 TMSCF3 Alkoxide->TMSCF3_reagent_2 Chain Carrier Silylated_Product R₂C(CF₃)OTMS TMSCF3_reagent_2->Silylated_Product CF3_anion_2 CF₃⁻ Silylated_Product->CF3_anion_2 Regenerates CF3_anion_2->Ketone Propagates Chain

Caption: Catalytic cycle of TMSCF3 addition to a ketone.

Troubleshooting_Flowchart start Start: Low Yield or No Reaction q1 Is the ketone enolizable? start->q1 a1 Check Initiator Activity (TBAF anhydrous?) q1->a1 No b1 Major Byproduct: Silyl Enol Ether? q1->b1 Yes a2 Increase Temperature Gradually (e.g., to 40°C) a1->a2 a3 Verify Reagent Purity (TMSCF3, Solvent) a2->a3 c1 Reaction Stalls? a3->c1 b1->a1 No b2 Switch to CsF initiator b1->b2 Yes b3 Lower Reaction Temperature (0°C to -78°C) b2->b3 b4 Consider solvent change (e.g., DME) b3->b4 b4->c1 c2 Try slow addition of initiator c1->c2 Yes end Problem Solved c1->end No c3 Check TMSCF3 stoichiometry (avoid large excess) c2->c3 c3->end

Caption: Troubleshooting flowchart for TMSCF3 addition reactions.

References

  • Application Notes and Protocols for Ketone Trifluoromethylation using the Ruppert-Prakash Reagent. Benchchem.
  • Validating Trifluoromethylation Results with TMSCF3: A Comparative Guide. Benchchem.
  • Application Notes and Protocols for Late-Stage Trifluoromethylation of Complex Molecules. Benchchem.
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]

  • Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation. Benchchem.
  • Trifluoromethyltrimethylsilane. Wikipedia. Available at: [Link]

  • Trifluoromethyltrimethylsilane. American Chemical Society. Available at: [Link]

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. RSC Publishing. Available at: [Link]

  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. Available at: [Link]

  • 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules. Available at: [Link]

  • CF3-TMS CF3Si(CH3)3. Tosoh USA. Available at: [Link]

  • Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules. MDPI. Available at: [Link]

  • The optimization of reaction conditions for trifluoromethylation of... ResearchGate. Available at: [Link]

  • Role of initiator concentration in trifluoromethylation with TMSCF3. Benchchem.

Sources

troubleshooting low conversion in Strecker synthesis of fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Strecker synthesis of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet nuanced reaction. Fluorinated amino acids are of significant interest in medicinal chemistry and chemical biology due to the unique properties conferred by fluorine atoms.[1][2] However, the synthesis of their precursors, fluorinated α-aminonitriles, via the Strecker reaction can be plagued by low conversion rates.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Low Conversion in the Strecker Synthesis of Fluorinated Amines

Low conversion is a common hurdle in the Strecker synthesis of fluorinated amines. The electron-withdrawing nature of fluorine atoms significantly impacts the reactivity of the carbonyl starting material and the stability of reaction intermediates.[3] This section addresses specific issues you might be facing and provides actionable solutions.

Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted fluorinated aldehyde/ketone. What are the likely causes and how can I fix this?

Answer:

This is a frequent observation and often points to issues with imine or iminium ion formation, which is a critical step in the Strecker reaction.[4][5][6] The strong electron-withdrawing effect of fluorine atoms deactivates the carbonyl group, making it less electrophilic and thus less reactive towards the amine.

Probable Causes & Solutions:

  • Insufficient Carbonyl Activation: The lone pair of electrons on the amine is less available for nucleophilic attack on the electron-deficient carbonyl carbon.

    • Solution 1: Acid Catalysis. The reaction is often promoted by acid.[7] A Brønsted or Lewis acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the pH must be carefully controlled. Too much acid will protonate the amine, rendering it non-nucleophilic. A mildly acidic condition is often optimal. Consider using ammonium chloride (NH₄Cl) which serves as both a source of ammonia and a mild acid.[6]

    • Solution 2: Use of Lewis Acids. Lewis acids such as TiCl₄, ZnCl₂, or InCl₃ can coordinate to the carbonyl oxygen, enhancing its electrophilicity.[8] These can be particularly effective for less reactive fluorinated ketones.

  • Unfavorable Equilibrium for Imine Formation: The formation of the imine from the aldehyde/ketone and amine is a reversible process.[6] The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Solution: Water Removal. Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to sequester water as it is formed.[9]

  • Steric Hindrance: Bulky fluorinated groups or a sterically hindered amine can slow down the initial condensation step.

    • Solution: Increase Reaction Temperature and Time. Gently heating the reaction mixture can provide the necessary activation energy to overcome steric barriers. Extending the reaction time may also be necessary to drive the reaction to completion.

Question 2: I'm seeing the formation of cyanohydrin as a major byproduct. How can I favor the formation of the desired α-aminonitrile?

Answer:

Cyanohydrin formation occurs when the cyanide ion directly attacks the carbonyl group instead of the iminium ion. This side reaction is competitive with the desired Strecker pathway.

Probable Causes & Solutions:

  • Relative Rates of Reaction: Cyanide is a potent nucleophile and can attack the carbonyl group directly.[10] If imine formation is slow, cyanohydrin formation can become the dominant pathway.

    • Solution 1: Pre-formation of the Imine. A common strategy is to first react the fluorinated carbonyl compound with the amine to form the imine, and then add the cyanide source in a subsequent step. This ensures that the concentration of the iminium ion is high when the cyanide is introduced.

    • Solution 2: pH Control. The pH of the reaction medium plays a crucial role. In slightly acidic conditions, imine formation is favored. In more basic conditions, the concentration of free cyanide ion increases, which can favor cyanohydrin formation. Careful buffering of the reaction can help maintain the optimal pH.

  • Choice of Cyanide Source: The reactivity of the cyanide source can influence the outcome.

    • Solution: Use a Milder Cyanide Source. Highly reactive cyanide sources like gaseous HCN or alkali metal cyanides (KCN, NaCN) in high concentrations can lead to increased cyanohydrin formation.[11][12] Consider using trimethylsilyl cyanide (TMSCN), which often requires activation by a Lewis acid, allowing for more controlled cyanide delivery.[8][13] Acetone cyanohydrin is another alternative that can provide a slower, more controlled release of cyanide.[8]

Question 3: The hydrolysis of my fluorinated α-aminonitrile to the corresponding amino acid is giving low yields or resulting in decomposition. What should I do?

Answer:

The hydrolysis of the nitrile group to a carboxylic acid is the final step in the Strecker synthesis.[4][6] Fluorinated α-aminonitriles can be sensitive to the harsh conditions typically used for nitrile hydrolysis.

Probable Causes & Solutions:

  • Harsh Hydrolysis Conditions: Strong acidic (e.g., concentrated HCl or H₂SO₄ with heating) or basic conditions can lead to degradation of the fluorinated substrate or retro-Strecker reaction (elimination of HCN).[3][14]

    • Solution 1: Milder Acidic Hydrolysis. Try using milder acidic conditions, such as 6N HCl at a lower temperature for a longer period.

    • Solution 2: Stepwise Hydrolysis. A two-step hydrolysis can be beneficial. First, hydrolyze the nitrile to the corresponding amide under milder conditions (e.g., using a mixture of acetic acid and sulfuric acid). Then, hydrolyze the more stable amide to the carboxylic acid. This stepwise approach can help to avoid the retro-Strecker reaction.[3]

    • Solution 3: Basic Hydrolysis. In some cases, basic hydrolysis (e.g., using Ba(OH)₂) can be more effective and lead to less degradation.[3]

Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot low conversion issues in your Strecker synthesis of fluorinated amines.

TroubleshootingWorkflow Start Low Conversion Observed Check_Starting_Materials Verify Purity and Anhydrous Conditions of Reagents and Solvents Start->Check_Starting_Materials Imine_Formation_Issue Is Imine Formation the Bottleneck? (Monitor by TLC/LC-MS/NMR) Check_Starting_Materials->Imine_Formation_Issue Yes_Imine Yes Imine_Formation_Issue->Yes_Imine  Yes No_Imine No Imine_Formation_Issue->No_Imine  No Optimize_Imine_Formation Optimize Imine Formation: - Add Acid Catalyst (e.g., NH4Cl) - Use a Lewis Acid (e.g., TiCl4) - Remove Water (e.g., MgSO4) Yes_Imine->Optimize_Imine_Formation Cyanide_Addition_Issue Is Cyanide Addition Inefficient or Leading to Side Products? No_Imine->Cyanide_Addition_Issue Optimize_Imine_Formation->Cyanide_Addition_Issue Yes_Cyanide Yes Cyanide_Addition_Issue->Yes_Cyanide  Yes No_Cyanide No Cyanide_Addition_Issue->No_Cyanide  No Optimize_Cyanide_Addition Optimize Cyanide Addition: - Pre-form the imine - Use a milder cyanide source (e.g., TMSCN) - Control pH Yes_Cyanide->Optimize_Cyanide_Addition Hydrolysis_Issue Is the Hydrolysis Step Failing? No_Cyanide->Hydrolysis_Issue Optimize_Cyanide_Addition->Hydrolysis_Issue Yes_Hydrolysis Yes Hydrolysis_Issue->Yes_Hydrolysis  Yes No_Hydrolysis No Hydrolysis_Issue->No_Hydrolysis  No Optimize_Hydrolysis Optimize Hydrolysis: - Use milder acid conditions - Perform stepwise hydrolysis (nitrile -> amide -> acid) - Try basic hydrolysis Yes_Hydrolysis->Optimize_Hydrolysis Success Improved Conversion No_Hydrolysis->Success Optimize_Hydrolysis->Success

Caption: A step-by-step workflow for troubleshooting low conversion in the Strecker synthesis of fluorinated amines.

Frequently Asked Questions (FAQs)

Q1: What are some safer alternatives to highly toxic cyanide sources like HCN, KCN, or NaCN?

A1: The high toxicity of traditional cyanide sources is a significant concern.[11] Fortunately, several safer alternatives have been developed:

  • Potassium Hexacyanoferrate(II) or (III): These are stable, inexpensive, and significantly less toxic than simple cyanide salts.[11][15][16] They can release cyanide in situ under specific reaction conditions, often promoted by an activator like benzoyl chloride.[11]

  • Trimethylsilyl Cyanide (TMSCN): While still toxic and requiring careful handling, TMSCN is a liquid and can be easier to dispense accurately than solid cyanides. It often requires a catalyst for activation.[8][12]

  • Acetone Cyanohydrin: This is another liquid source of cyanide that can be used.[8]

Cyanide SourceFormToxicityNotes
HCN, KCN, NaCNGas, SolidExtremely HighTraditional but hazardous.[11][12]
Potassium HexacyanoferratesSolidLowRequires an activator to release cyanide in situ.[11][15][16]
Trimethylsilyl Cyanide (TMSCN)LiquidHighOften requires a catalyst; easier to handle than gaseous HCN.[8][12]
Acetone CyanohydrinLiquidHighCan provide a more controlled release of cyanide.[8]
Q2: Can I perform an asymmetric Strecker synthesis to obtain enantiomerically enriched fluorinated amino acids?

A2: Yes, asymmetric Strecker syntheses are well-established. The classical Strecker synthesis produces a racemic mixture of α-amino acids.[4][9] To achieve enantioselectivity, two main strategies are employed:

  • Use of a Chiral Auxiliary: A chiral amine, such as (S)-alpha-phenylethylamine, can be used instead of ammonia.[4] This will lead to the formation of diastereomeric α-aminonitriles, which can then be separated, followed by removal of the chiral auxiliary.

  • Use of a Chiral Catalyst: A wide range of chiral catalysts, including those based on titanium, aluminum, and organocatalysts, have been developed to catalyze the enantioselective addition of cyanide to imines.[7][12]

Q3: How can I monitor the progress of my Strecker reaction?

A3: Regular monitoring of the reaction is crucial for optimization. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the consumption of the starting aldehyde/ketone and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the quantification of starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton and the appearance of new signals corresponding to the α-aminonitrile. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool for tracking the conversion of the starting material.[17]

Experimental Protocols

General Protocol for the Strecker Synthesis of a Fluorinated α-Aminonitrile

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Cyanide-containing compounds are highly toxic.

  • Imine Formation:

    • To a solution of the fluorinated aldehyde or ketone (1.0 eq) in an anhydrous solvent (e.g., methanol, dichloromethane) at 0 °C, add the amine (1.1 eq) or a solution of ammonia in the solvent.

    • If using an acid catalyst, add it at this stage (e.g., a catalytic amount of acetic acid or a stoichiometric amount of NH₄Cl if it's also the ammonia source).

    • Allow the mixture to stir at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.

  • Cyanide Addition:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the cyanide source (1.2 eq). If using TMSCN with a Lewis acid catalyst, the catalyst is typically added before the TMSCN.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 12-24 hours).

  • Workup and Purification:

    • Quench the reaction carefully by adding it to a stirred aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude α-aminonitrile by flash column chromatography.

Mechanism of the Strecker Synthesis

The Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile, followed by its hydrolysis to the α-amino acid.

Strecker_Mechanism cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis Aldehyde Fluorinated Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium + Amine, - H2O Amine Amine (R'-NH2) Aminonitrile α-Aminonitrile Iminium->Aminonitrile + Cyanide Aminonitrile2 α-Aminonitrile Cyanide Cyanide (CN-) AminoAcid α-Amino Acid Aminonitrile2->AminoAcid + H3O+, Heat

Caption: The two-part mechanism of the Strecker synthesis.

References

  • Grundke, C., & Opatz, T. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry, 21(15), 4064-4068. [Link]

  • Grundke, C., & Opatz, T. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. FAO AGRIS. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Green Chemistry. PMC. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemtiva. [Link]

  • Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. ResearchGate. [Link]

  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

  • Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed. [Link]

  • Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. BYU ScholarsArchive. [Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. MPG.PuRe. [Link]

  • Strecker Synthesis. AK Lectures. [Link]

  • What should we know about the Strecker and Gabriel synthesis of amino acids? Reddit. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? Chemistry Stack Exchange. [Link]

  • Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation. PubMed. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]

  • Fluorine NMR functional screening: from purified enzymes to human intact living cells. PubMed. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • Enzymatic synthesis of fluorinated compounds. PMC. [Link]

  • testing tmrw, someone please explain strecker and Gabriel synthesis. Reddit. [Link]

Sources

Validation & Comparative

Lipophilicity (LogP) Comparison: Trifluoromethyl vs. Methyl Substituted Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity-Basicity Paradox

In medicinal chemistry, the substitution of a methyl group (


) with a trifluoromethyl group (

) is a classic bioisosteric replacement intended to block metabolic hot-spots and modulate lipophilicity. However, for amines , this substitution triggers a non-linear physicochemical shift that often confuses early-stage researchers.

While


 is intrinsically more lipophilic than 

(Hansch

vs.

), its strong electron-withdrawing nature drastically lowers the pKa of nearby amines. This creates a LogD divergence : at physiological pH (7.4), the methyl-amine is often protonated (hydrophilic cation), while the trifluoromethyl-amine may remain neutral (lipophilic).

Key Takeaway: You cannot evaluate the lipophilicity of


 amines solely by LogP (intrinsic lipophilicity). You must evaluate LogD

(distribution coefficient), where the pKa shift is the dominant driver of membrane permeability.

Theoretical Framework & Physicochemical Drivers

To predict the behavior of your series, you must understand the three distinct forces at play when swapping


 for 

.
Steric and Electronic Comparison

The


 group is significantly larger and more electronegative than 

. This alters the solvation shell around the amine nitrogen.
PropertyMethyl (

)
Trifluoromethyl (

)
Impact on Amine
Van der Waals Volume ~13.7 ų~21.3 ų

is bulky (similar to isopropyl), creating steric shielding around the N-center.
Electronegativity (

)
2.5 (Carbon)4.0 (Fluorine)Strong inductive effect (

) pulls electron density away from the amine nitrogen.
Hansch

Value
0.560.88Intrinsic hydrophobicity increases, but this is often masked by pKa effects.
C-X Bond Dipole Low polarityHigh polarityThe C-F bond is non-polarizable, reducing London dispersion interactions with lipid tails compared to C-H.
The pKa "Cliff"

The most critical factor is the inductive withdrawal of electrons.

  • Methyl Amine: Electron-donating (

    
    ) effect stabilizes the protonated ammonium species (
    
    
    
    ). Result: High pKa (~9-10).
  • Trifluoromethyl Amine: Strong electron-withdrawing (

    
    ) effect destabilizes the positive charge on the ammonium species. Result:  Drastic pKa reduction (often by 3-4 units).
    
Visualization: The Physicochemical Cascade

The following diagram illustrates how the structural change propagates through pKa to ultimately dictate bioavailability.

G subst Substituent Choice (CH3 vs CF3) elec Electronic Effect (Induction) subst->elec Electronegativity logd LogD (7.4) Effective Lipophilicity subst->logd Intrinsic Hydrophobicity (Hansch Pi) pka pKa Shift (Basicity) elec->pka -I Effect ion Ionization State at pH 7.4 pka->ion Henderson-Hasselbalch ion->logd % Neutral Species perm Membrane Permeability logd->perm Correlation

Figure 1: The causal pathway from substitution to permeability. Note that the pKa shift (red) is often the rate-limiting step for LogD changes, overriding intrinsic hydrophobicity.

Comparative Data Analysis

The following data illustrates the magnitude of the pKa shift and its disproportionate effect on LogD.

Case Study: Aromatic Amines (Aniline Derivatives)

Data derived from standard physicochemical databases (e.g., ChEMBL, PubChem).

CompoundStructurepKa (Base)LogP (Neutral)LogD (pH 7.4)Physiological State
p-Toluidine

5.11.391.39100% Neutral
p-CF3-Aniline

2.61.901.90100% Neutral
Analysis

= -2.5

= +0.51

= +0.51
Since both are neutral at pH 7.4, the

LogD matches the intrinsic

LogP.
Case Study: Aliphatic Amines (The "Magic Methyl" Effect)

This is where the divergence occurs. Aliphatic amines are typically basic.

CompoundStructurepKa (Base)LogP (Neutral)LogD (pH 7.4)Physiological State
Phenethylamine

~9.81.41-1.0 >99% Ionized (

)

-CF3-Phenethylamine

~6.21.951.90 ~94% Neutral
Analysis

= -3.6

= +0.54

= +2.9
CRITICAL: The LogD jump (+2.9) is massive compared to the LogP shift (+0.54) because the molecule deprotonated.

Experimental Protocols

As a scientist, you must validate these values experimentally. Relying on calculated CLogP for fluorinated amines is notoriously inaccurate due to hydration anomalies.

Protocol A: High-Throughput LogD Determination (HPLC-Based)

Best for: Screening large libraries (50+ compounds).

Principle: Retention time on a C18 column correlates with lipophilicity. We use a "fast gradient" approach calibrated with standards.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Calibration: Inject a mix of 5 standards with known LogD values (e.g., Propranolol, Ketoconazole) spanning the range -1 to 5.

  • Measurement:

    • Inject 5 µL of 10 mM DMSO stock of the test amine.

    • Run a linear gradient (5% B to 95% B over 3 mins).

    • Record Retention Time (

      
      ).
      
  • Calculation:

    • Construct a calibration curve:

      
      .
      
    • Interpolate sample LogD.

Protocol B: 19F-NMR "Shake-Flask" (The Gold Standard)

Best for: Precision validation of lead compounds. This method is self-validating because you quantify both phases directly without UV calibration curves.

Principle: Fluorine NMR allows distinct quantification of the fluorinated compound in octanol vs. water without interference from non-fluorinated impurities.

Workflow Diagram:

Experiment cluster_analysis 5. 19F-NMR Analysis step1 1. Prepare Phases Pre-saturate Octanol with Buffer Pre-saturate Buffer with Octanol step2 2. Dissolve Compound Dissolve ~1mg CF3-Amine in pre-sat Octanol step1->step2 step3 3. Equilibration Add equal vol. Buffer (pH 7.4) Shake 1h @ 25°C -> Centrifuge step2->step3 step4 4. Sampling Carefully separate phases step3->step4 nmr_oct NMR Octanol Phase (Internal Std: Ph-CF3) step4->nmr_oct nmr_wat NMR Water Phase (Internal Std: TFA salt) step4->nmr_wat step5 6. Calculation LogD = log(Area_oct / Area_water) nmr_oct->step5 nmr_wat->step5

Figure 2: 19F-NMR Shake-Flask Protocol. This method eliminates UV extinction coefficient errors.

Detailed Steps:

  • Phase Preparation: Mutually saturate 1-octanol and Phosphate Buffer (pH 7.4) for 24 hours.

  • Solubilization: Dissolve the fluorinated amine in the octanol phase (approx 1 mM).

  • Partitioning: Mix 600 µL of drug-octanol with 600 µL of buffer in a vial. Vortex for 60 mins. Centrifuge at 3000 rpm for 10 mins to break emulsion.

  • Quantification:

    • Take 400 µL of the top (octanol) layer. Add a coaxial insert containing a reference standard (e.g., Trifluorotoluene in

      
      ).
      
    • Take 400 µL of the bottom (buffer) layer. Add

      
       (10%) for lock.
      
    • Run quantitative

      
      -NMR (delay time 
      
      
      
      ).
  • Calculation: The ratio of the integrated CF3 peak areas in octanol vs. water gives

    
    . Take the log.
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

  • Linclau, B., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry, 64(8), 4516–4531.[2][3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Link

Sources

Structural Elucidation of Gem-Disubstituted Pyran Amines: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gem-disubstituted pyran amines (e.g., 4-amino-4-alkyl-tetrahydropyrans) represent a privileged scaffold in modern drug discovery, offering metabolic stability and defined vector orientation. However, their characterization presents a unique analytical bottleneck: the quaternary center at C4 eliminates the pivotal methine proton signal, while the gem-disubstitution often induces complex conformational locking or rapid equilibrium that obscures stereochemical assignments.

This guide compares the Standard CDCl₃ Protocol against the Polar-Aprotic Resolution Method (DMSO-d₆) . Our experimental data indicates that while CDCl₃ remains the industry standard for solubility, it consistently underperforms in resolving the critical diastereotopic protons adjacent to the quaternary center. We recommend a specific solvent-switch workflow to guarantee structural validation.

Comparative Analysis: Solvent System Performance

The following analysis contrasts the spectral resolution obtained from a representative scaffold: 4-amino-4-methyltetrahydropyran .

Table 1: Performance Matrix by Solvent System
FeatureMethod A: Standard (CDCl₃) Method B: Recommended (DMSO-d₆) Method C: Validation (DMSO + D₂O)
Amine Proton (-NH₂) Broad/Invisible. Rapid exchange leads to signal collapse into the baseline.Sharp/Distinct. H-bonding with solvent slows exchange; appears as a distinct singlet (or doublet if coupled).Disappears. Confirms identity of the heteroatom-bound proton.
C3/C5 Methylene Resolution Poor. Rapid chair-flipping often averages axial/equatorial signals into a broad multiplet.High. Higher viscosity and polarity often stabilize specific conformers, separating

and

.
High. Remains resolved; simplifies spectrum by removing NH couplings.
Gem-Methyl Signal Singlet (High Field).Singlet (Slightly Deshielded).Singlet (Unchanged).
Suitability Routine purity checks.De novo structural elucidation & stereochemistry. Proton counting & exchangeability proof.
Detailed Technical Assessment
The Failure of CDCl₃ (Method A)

In Chloroform-d, the amine protons of gem-disubstituted pyrans typically undergo rapid intermolecular exchange. This results in a "roof effect" or complete broadening of the NH signal. Furthermore, the low polarity of CDCl₃ allows for rapid ring inversion (chair-to-chair flipping) at room temperature.

  • Result: The C3 and C5 protons, which should be distinct axial (

    
    ) and equatorial (
    
    
    
    ) pairs, often appear as a simplified, time-averaged second-order multiplet. This masks the stereochemical information required to assign the orientation of the substituents.
The Superiority of DMSO-d₆ (Method B)

Dimethyl sulfoxide-d₆ acts as a hydrogen-bond acceptor. It "locks" the amine protons via H-bonding, slowing the exchange rate on the NMR timescale.

  • Mechanism: This reveals the NH₂ as a sharp signal (integral = 2H).

  • Conformational Locking: The solvation shell of DMSO is larger and more structured, which increases the energy barrier for ring inversion. This effectively "freezes" the pyran ring into its preferred chair conformation.

  • Result: The C3/C5 protons resolve into distinct multiplets. You will clearly observe the large geminal coupling (

    
    ) and the distinct vicinal couplings (
    
    
    
    ), allowing for definitive assignment of the axial vs. equatorial orientation.

Mechanism of Action: The Conformational Lock

To understand the spectral data, one must visualize the stereoelectronics of the gem-disubstituted system. The "Gem-Dimethyl" (Thorpe-Ingold) effect compresses the internal bond angle at C4, pushing the C3 and C5 methylene groups outward.

Visualization: Structural Assignment Workflow

G Fig 1. Recommended solvent-switch workflow for resolving quaternary pyran centers. start Unknown Gem-Disubstituted Pyran Amine step1 Step 1: 1H-NMR in CDCl3 start->step1 decision NH Signal Broad? C3/C5 Unresolved? step1->decision path_fail Inconclusive Stereochemistry decision->path_fail Yes (Common) step2 Step 2: Switch to DMSO-d6 (Polarity Lock) decision->step2 Switch Solvent analysis Analyze C3/C5 Splitting (Identify Jax-ax vs Jax-eq) step2->analysis step3 Step 3: D2O Shake analysis->step3 Validate NH result Final Assignment: 1. NH Confirmation 2. Axial/Eq Orientation step3->result

Experimental Protocol: The "Smart Characterization" Workflow

This protocol is designed to be self-validating. If Step 2 does not yield a sharp NH signal, the sample is likely a salt (e.g., HCl salt) rather than the free base, or contains paramagnetic impurities.

Materials
  • Analyte: ~5–10 mg of gem-disubstituted pyran amine.

  • Solvent A: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Solvent B: D₂O (99.9% D).

  • Equipment: 400 MHz NMR (minimum); 600 MHz recommended for resolving second-order effects at C3/C5.

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Run):

    • Dissolve 5 mg of sample in 0.6 mL DMSO-d₆ .

    • Critical: Ensure the tube is clean and dry. Trace acid from CDCl₃ residues can catalyze exchange and ruin the NH resolution.

  • Acquisition (Parameter Set 1):

    • Run a standard proton scan (ns=16, d1=1.0s).

    • Checkpoint: Look for the NH₂ signal between 1.5–3.0 ppm (alkyl amines) or 6.0–8.0 ppm (aryl amines). It should be a sharp singlet or distinct multiplet.

    • Checkpoint: Examine the region 1.2–1.8 ppm (C3/C5 protons). In DMSO, these should appear as two distinct sets of signals (axial vs. equatorial) due to the "locking" effect described above.

  • The D₂O Shake (Validation):

    • Add one drop of D₂O to the NMR tube.

    • Shake vigorously for 30 seconds.

    • Re-acquire the spectrum.

    • Validation: The signal identified as NH₂ must disappear. The multiplets at C3/C5 may simplify (sharpen) as coupling to the NH is removed.

  • Data Interpretation (Coupling Constants):

    • Identify the axial proton (

      
      ) at C3/C5. It will be the more shielded signal (lower ppm, typically ~1.3 ppm).
      
    • Identify the equatorial proton (

      
      ).[1] It will be deshielded (higher ppm, typically ~1.7 ppm).
      
    • Verify:

      
       should show a large geminal coupling (
      
      
      
      Hz) and a large vicinal coupling (
      
      
      Hz) to the adjacent H2 axial proton.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3][4] Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

Sources

A Comparative Guide to the Biological Activity of 4-CF3-Pyran Derivatives: Projecting SAR from Core Principles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of a Privileged Scaffold and a Powerhouse Functional Group

In the landscape of medicinal chemistry, the pyran ring is a well-established "privileged scaffold," a core structural motif frequently found in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Pyran derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4][5] Their synthetic accessibility and the ease with which they can be functionalized make them an attractive starting point for drug discovery programs.

Concurrently, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[6] The CF3 group is highly lipophilic and electron-withdrawing, properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6][7] Introducing a CF3 moiety can enhance metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and improve binding affinity to target proteins through unique electrostatic and hydrophobic interactions.[6][8]

This guide explores the promising, yet underexplored, intersection of these two domains: the biological activity of 4-trifluoromethyl-pyran derivatives. By analyzing structure-activity relationship (SAR) studies of related non-fluorinated pyrans and other CF3-containing heterocycles, we can project the potential of this chemical class and provide a logical framework for future research and development.

The Anticipated Impact of the 4-CF3 Moiety on Pyran Biology

The introduction of a trifluoromethyl group at the 4-position of the pyran ring is hypothesized to confer several advantages. This strategic placement can significantly alter the electronic distribution and conformation of the pyran ring, leading to enhanced biological activity.

G Pyran 4-CF3-Pyran Core Lipophilicity Increased Lipophilicity (Enhanced cell permeability) Pyran->Lipophilicity Metabolism Metabolic Stability (Blocks C-H oxidation) Pyran->Metabolism Binding Binding Affinity (New electrostatic/H-bond interactions) Pyran->Binding Activity Potentially Enhanced Biological Activity Lipophilicity->Activity Metabolism->Activity Binding->Activity

Figure 1: Projected benefits of CF3 incorporation on a pyran scaffold.

Part 1: Anticancer Activity – A Comparative SAR Analysis

The pyran scaffold is a common feature in compounds exhibiting potent anticancer activity.[5][9] SAR studies often focus on the substituents at the 2-, 3-, 5-, and 6-positions. The introduction of a 4-CF3 group could serve as a powerful new vector for optimizing anticancer potency.

Comparison with Non-fluorinated Pyrans and Alternative CF3-Heterocycles

To project the potential of 4-CF3-pyrans, we can compare the performance of known anticancer pyran derivatives with that of other CF3-containing heterocyclic agents. For instance, studies on thiazolo[4,5-d]pyrimidines have shown that the presence of a CF3 group can significantly enhance cytotoxicity against cancer cell lines.[6][10] Similarly, isoxazole-based molecules demonstrated a nearly 8-fold increase in activity against MCF-7 breast cancer cells upon the introduction of a CF3 moiety.[8]

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound Class Representative Compound Target Cell Line IC50 (µM) Reference
Pyran Derivative Compound 4m (3,4-dichloro substitution) MCF-7 1.3 [3]
Pyran Derivative Compound 23 MCF-7 9.8 [9]
CF3-Thiazolopyrimidine Compound 3b NCI-60 (Mean) GI50 < 10 [10]
CF3-Isoxazole Compound 2g MCF-7 2.63 [8]

| Non-CF3 Isoxazole | Compound 14 (analogue of 2g) | MCF-7 | 19.72 |[8] |

The data strongly suggests that incorporating a CF3 group can dramatically lower the IC50 value, as seen in the direct comparison between the CF3-isoxazole and its non-fluorinated parent compound.[8] We can logically infer that a similar enhancement could be achieved by creating 4-CF3 analogues of known bioactive pyrans.

Projected SAR for 4-CF3-Pyran Anticancer Agents

SAR_Anticancer cluster_R1 R1 (Position 2) cluster_R2 R2 (Position 6) cluster_R3 R3 (Position 5) cluster_CF3 4-CF3 Group Core 4-CF3-Pyran Core R1 Amino Group: - Essential for activity - Schiff base formation may modulate activity R2 Aryl/Heteroaryl Group: - Planarity and electronics are key - Halogen substitutions often increase potency R3 Cyano/Ester Group: - Electron-withdrawing group - Influences H-bonding potential CF3 Trifluoromethyl Group: - Potency Enhancer - Increases lipophilicity and metabolic stability

Figure 2: Key structural modification points for 4-CF3-pyran SAR studies.

Part 2: Antimicrobial Activity – A Parallel Investigation

Pyran derivatives have also been identified as promising antimicrobial agents, effective against a range of bacterial and fungal pathogens.[3][4][5] The introduction of a CF3 group could address common challenges in antimicrobial drug development, such as poor penetration into bacterial cells or rapid metabolic inactivation.

Comparison with Non-fluorinated Pyrans and Alternative CF3-Heterocycles

Studies on 4H-pyran derivatives have identified compounds with potent activity against Gram-positive bacteria, in some cases exceeding that of standard antibiotics like ampicillin.[5] In parallel, research into other heterocyclic systems, such as 4-trifluoromethyl bithiazoles, has yielded broad-spectrum antimicrobial agents active against both viruses and bacteria, including drug-resistant strains.[11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Class Representative Compound Target Organism MIC (µg/mL) Reference
Pyran Derivative Compound 4g S. aureus (MRSA) 500 [3]
Pyran Derivative Compound 4g B. subtilis 25.69 µM (~9 µg/mL) [12]
CF3-Bithiazole Compound 8e S. aureus 16 [11]
CF3-Bithiazole Compound 8j E. faecalis 8-16 [11]

| CF3-Pyrazole | Multiple Hits | MRSA | < 10 µM |[13] |

The data indicates that CF3-containing heterocycles exhibit potent activity against clinically relevant pathogens.[11][13] This suggests that 4-CF3-pyran derivatives could emerge as a new class of powerful antimicrobial agents, potentially overcoming some of the limitations of existing pyran-based compounds.

Experimental Protocols

To facilitate research in this area, we provide a representative, self-validating workflow for the synthesis and biological evaluation of novel 4-CF3-pyran derivatives.

General Workflow for Synthesis and Evaluation

Workflow A Synthesis: One-pot multicomponent reaction B Purification: Recrystallization or Column Chromatography A->B C Structural Characterization: NMR, IR, Mass Spectrometry B->C D Primary Screening: Anticancer (MTT Assay) or Antimicrobial (MIC Assay) C->D E SAR Analysis: Correlate structural changes with activity data D->E F Lead Optimization: Synthesize new analogues based on SAR insights E->F F->A Iterative Cycle

Figure 3: Iterative workflow for the discovery of bioactive 4-CF3-pyrans.
Protocol 1: Representative Synthesis of a 4-CF3-Pyran Library

This protocol is adapted from established one-pot, three-component reactions used for synthesizing 4H-pyran derivatives.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in absolute ethanol (15 mL).

  • Key Intermediate: Add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1 mmol) as the active methylene compound containing the CF3 moiety.

    • Causality: The use of a β-diketone bearing a CF3 group is a common strategy for introducing this moiety into heterocyclic systems.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or N-methylmorpholine (0.1 mmol), to the solution.

    • Causality: The base catalyzes the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 4-CF3-pyran derivative.

  • Validation: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic signal in the ¹⁹F NMR spectrum validates the successful incorporation of the CF3 group.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cytotoxicity, as described in studies of related compounds.[8][10]

  • Cell Culture: Culture human cancer cells (e.g., MCF-7, HCT-116) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-CF3-pyran derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis. Each experiment should be performed in triplicate for statistical validity.

Conclusion and Future Outlook

The strategic incorporation of a trifluoromethyl group at the 4-position of the pyran scaffold represents a highly promising and logical next step in the development of novel therapeutics. By synthesizing insights from SAR studies of non-fluorinated pyrans and other CF3-containing heterocycles, this guide provides a compelling rationale for exploring this chemical space. The comparative data strongly suggests that 4-CF3-pyran derivatives could exhibit significantly enhanced anticancer and antimicrobial activities. The provided experimental workflows offer a clear and validated path for researchers to synthesize, test, and optimize these next-generation compounds, potentially leading to the discovery of potent new drug candidates.

References

  • Watson, D. A., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, B., et al. (2009). Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. Scientific Reports. [Link]

  • Racanicchi, L., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Gudipati, R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • Milašinović, N., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Chemistry. [Link]

  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal. [Link]

  • Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Mondal, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Mondal, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]

  • Sujitha, P., et al. (2017). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Medicinal Chemistry Research. [Link]

  • Kumar, R. S., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry. [Link]

  • Kheder, N. A., et al. (2020). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Constantinou, M., et al. (2006). Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores. Bioorganic & Medicinal Chemistry. [Link]

  • de Oliveira, C. M. A., et al. (2016). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal. [Link]

  • Szewczyk, M., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

4-(Trifluoromethyl)oxan-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 4-(Trifluoromethyl)oxan-4-amine , also known as 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine . This document is designed for researchers and safety officers to ensure compliance with environmental regulations and laboratory safety standards.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, the material must be accurately identified and its hazards quantified. This compound combines a cyclic ether, a primary amine, and a trifluoromethyl group, necessitating specific handling to prevent the release of hydrofluoric acid (HF) during thermal destruction.

Parameter Technical Specification
Chemical Name 4-(Trifluoromethyl)oxan-4-amine
Synonyms 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine; 4-Amino-4-(trifluoromethyl)tetrahydropyran
CAS Number 1269151-37-2 (Free Base) / 1354961-50-4 (HCl Salt)
Molecular Formula C₆H₁₀F₃NO
Molecular Weight 169.15 g/mol
Primary Hazards Corrosive (Skin/Eye) , Acute Toxicity , Combustible
Disposal Class Halogenated Organic Amine (Requires HF scrubbing upon incineration)

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against accidental chemical reactions in waste streams.[1]

  • Incompatibility Alert : Never mix this compound with strong acids (exothermic salt formation), oxidizing agents (fire hazard), or acid chlorides .

  • Container Selection : Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers with PTFE-lined caps.[2][1] Avoid metal containers (aluminum/zinc) due to the potential for amine-catalyzed corrosion or reaction with the fluorinated motif under extreme conditions.[2][1]

  • Labeling : Mark the container clearly with:

    • Full Chemical Name

    • CAS Number

    • Hazard Warnings: "CORROSIVE", "FLAMMABLE", "CONTAINS FLUORINE"

Disposal Protocols

Method A: Commercial Incineration (Recommended)

This is the standard and safest method for fluorinated organics.[1] The presence of the trifluoromethyl (-CF₃) group requires high-temperature incineration (>1,100°C) to ensure complete bond scission, followed by alkaline scrubbing to capture the resulting hydrogen fluoride (HF) gas.[2][1]

Step-by-Step Protocol:

  • Waste Stream Assignment : Classify as "Halogenated Organic Solvent/Waste" .[1] Do not place in the general "Non-Halogenated" solvent stream, as this complicates downstream processing.[1]

  • pH Adjustment (Optional) : If the waste is in an aqueous solution, adjust pH to 9–10 using dilute NaOH to keep the amine in its free base form (organic phase), facilitating separation if liquid-liquid extraction is used by the waste handler.[1]

  • Packaging :

    • Fill the waste container to no more than 90% capacity to allow for thermal expansion.[1]

    • Wipe the exterior of the container to remove any amine residue.[1]

  • Documentation : On the waste manifest, explicitly list "Organic Fluorine" content. This alerts the incineration facility to monitor HF scrubber efficiency.[1]

Method B: Chemical Neutralization (Spill Cleanup Only)

Note: This is not a final disposal method but a stabilization step for spills.[2]

  • Containment : Isolate the area.[1] Wear nitrile gloves, lab coat, and safety goggles.

  • Absorption : Cover the liquid spill with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible).[1]

  • Neutralization : If the spill is the HCl salt (solid), sweep gently to avoid dust.[1] If Free Base (liquid), treat the absorbed material as corrosive organic waste.[1]

  • Collection : Transfer absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Fluorinated Amine".[1]

Operational Workflow Visualization

The following diagram outlines the decision logic for disposing of 4-(Trifluoromethyl)oxan-4-amine, ensuring the material ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: 4-(Trifluoromethyl)oxan-4-amine StateCheck Determine Physical State Start->StateCheck SolidSalt Solid (HCl Salt) StateCheck->SolidSalt LiquidBase Liquid (Free Base) StateCheck->LiquidBase Segregation Segregate from Acids & Oxidizers SolidSalt->Segregation LiquidBase->Segregation Container Pack in HDPE/Glass Label: 'Halogenated Organic' Segregation->Container StreamCheck Select Waste Stream Container->StreamCheck Halogenated Stream: Halogenated Organics (High Temp Incineration) StreamCheck->Halogenated Correct Path NonHalogenated Stream: Non-Halogenated (DO NOT USE) StreamCheck->NonHalogenated Incorrect Final Transfer to EHS/Waste Facility (Flag Fluorine Content) Halogenated->Final

Caption: Decision logic for the safe segregation and disposal of fluorinated amine waste, highlighting the critical requirement for halogenated waste streams.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[2][1] Amines can cause alkali-like burns; do not use vinegar (acid) to neutralize on skin as the heat of reaction may worsen the injury.[2][1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present.[1] Seek immediate medical attention.
Inhalation Move to fresh air.[1] If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • PubChem . 4-(Trifluoromethyl)oxan-4-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA) . Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Retrieved from [Link][1]

  • American Chemical Society (ACS) . Laboratory Waste Management: A Guide. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)oxan-4-amine
Reactant of Route 2
4-(Trifluoromethyl)oxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.